molecular formula C7H12N2O2 B1634454 5-Isopropyl-5-methylimidazolidine-2,4-dione CAS No. 5455-35-6

5-Isopropyl-5-methylimidazolidine-2,4-dione

Cat. No.: B1634454
CAS No.: 5455-35-6
M. Wt: 156.18 g/mol
InChI Key: BAKQVZVFJQFLPG-UHFFFAOYSA-N
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Description

5-Isopropyl-5-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Isopropyl-5-methylimidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23279. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Isopropyl-5-methylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropyl-5-methylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-5-propan-2-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12N2O2/c1-4(2)7(3)5(10)8-6(11)9-7/h4H,1-3H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKQVZVFJQFLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231541
Record name 5-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5455-35-6
Record name 5-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydantoin, 5-isopropyl-5-methyl-
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Record name NSC23279
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Record name 5-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione
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Record name 5-ISOPROPYL-5-METHYLHYDANTOIN
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Foundational & Exploratory

5-Isopropyl-5-methylhydantoin: Structural Dynamics, Synthesis, and Applications in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug development and peptidomimetics, the synthesis of sterically constrained, unnatural amino acids is critical for imparting proteolytic stability to peptide-based therapeutics. 5-Isopropyl-5-methylhydantoin (IUPAC: 5-methyl-5-(propan-2-yl)imidazolidine-2,4-dione) serves as a highly stable, isolable intermediate in the synthesis of


-methylvaline. This technical whitepaper explores the structural properties, synthetic causality, and downstream processing of this vital hydantoin derivative, providing researchers with self-validating protocols grounded in mechanistic chemistry.

Structural and Physicochemical Profiling

5-Isopropyl-5-methylhydantoin features a five-membered imidazolidine-2,4-dione core. The C5 position is disubstituted with both a methyl and an isopropyl group, creating a sterically congested chiral center. This specific substitution pattern is highly valuable; when hydrolyzed, it yields


-methylvaline, an amino acid whose bulky side chains severely restrict the conformational freedom of the peptide backbone, thereby preventing enzymatic degradation.
Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound (1)[1]:

ParameterValue
IUPAC Name 5-methyl-5-(propan-2-yl)imidazolidine-2,4-dione
Molecular Formula C₇H₁₂N₂O₂
Molecular Weight 156.18 g/mol
Monoisotopic Mass 156.08987 Da
SMILES String CC(C)C1(C(=O)NC(=O)N1)C
Hydrogen Bond Donors 2 (Imide N-H groups)
Hydrogen Bond Acceptors 2 (Carbonyl O atoms)
Stereochemical Dynamics

The C5 carbon is a stereocenter, meaning the compound exists as enantiomers. Crystallographic studies demonstrate that racemic 5-isopropyl-5-methylhydantoin crystallizes as a true racemic compound rather than a conglomerate, with a melting point approximately 25 °C lower than the pure enantiomer (2)[2]. In the solid state, the molecules self-assemble via robust N−H···O hydrogen bonds to form R22(8) rings, which further link into infinite one-dimensional homochiral tapes[2].

Synthetic Methodology: The Bucherer-Bergs Advantage

Mechanistic Causality

To synthesize


-disubstituted amino acids, chemists traditionally choose between the Strecker synthesis and the Bucherer-Bergs reaction. For sterically hindered ketones like methyl isopropyl ketone (3-methyl-2-butanone), the Strecker synthesis often suffers from poor yields because the intermediate aminonitrile formation is highly reversible (3)[3].

The Bucherer-Bergs reaction is the superior choice. By introducing ammonium carbonate alongside potassium cyanide, the transient aminonitrile is immediately trapped by carbon dioxide and ammonia, undergoing cyclization to form the highly stable hydantoin ring. Because the hydantoin is thermodynamically stable and often precipitates out of the solvent, it drives the reaction equilibrium to completion via Le Chatelier's principle.

BuchererBergs Ketone Methyl Isopropyl Ketone (3-Methyl-2-butanone) Reaction Pressurized Heating (EtOH/H2O, 60-70°C) Ketone->Reaction Reagents Ammonium Carbonate + Potassium Cyanide Reagents->Reaction Intermediate Cyanohydrin / Aminonitrile (In situ intermediate) Reaction->Intermediate Nucleophilic attack Product 5-Isopropyl-5-methylhydantoin (Precipitate) Intermediate->Product Cyclization & CO2 insertion

Figure 1: Bucherer-Bergs synthesis workflow for 5-isopropyl-5-methylhydantoin.

Self-Validating Experimental Protocol: Bucherer-Bergs Synthesis

Caution: This protocol utilizes highly toxic potassium cyanide and generates pressure. Perform strictly in a certified fume hood behind a blast shield.

  • Co-Solvent Preparation: In a pressure-rated vessel, dissolve 1.0 equivalent of methyl isopropyl ketone in a 1:1 mixture of ethanol and water. Causality: Ethanol solubilizes the organic ketone, while water is strictly required to dissolve the inorganic salts, ensuring a homogeneous biphasic reaction interface.

  • Reagent Addition: Add 4.0 equivalents of ammonium carbonate and 2.0 equivalents of potassium cyanide. Causality: Excess ammonium carbonate acts as an in-situ source of both ammonia (for imine formation) and carbon dioxide (for hydantoin ring closure).

  • Pressurized Cyclization: Seal the vessel and heat to 60–70 °C for 16 hours. Causality: Heating accelerates the nucleophilic attack on the sterically hindered ketone. Sealing the vessel is mandatory; otherwise, the volatile NH₃ and CO₂ gases will escape, arresting the reaction.

  • In-Process Validation: Extract a micro-aliquot, quench with bleach (to destroy residual cyanide), and run TLC (Hexane:EtOAc 7:3). The reaction is complete when the ketone spot disappears.

  • Isolation: Cool the vessel to 0–5 °C. The product, 5-isopropyl-5-methylhydantoin, will precipitate as a white solid. Filter and wash with ice-cold water.

  • Post-Process Validation (FT-IR): Analyze the dried precipitate. A successful synthesis is validated by the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of two distinct imide C=O stretches (~1770 cm⁻¹ and 1710 cm⁻¹) alongside a sharp N-H stretch (~3200 cm⁻¹).

Downstream Application: Hydrolysis to -Methylvaline

The robust nature of the hydantoin ring makes it an excellent storage form for unnatural amino acids. However, unlocking the free amino acid (


-methylvaline) requires aggressive alkaline hydrolysis to break the stable cyclic imide bonds.

Hydrolysis Hydantoin 5-Isopropyl-5-methylhydantoin Hydrolysis Alkaline Reflux (Ba(OH)2 or NaOH, 24h) Hydantoin->Hydrolysis Ring Opening Neutralization Acidification (HCl to Isoelectric Point) Hydrolysis->Neutralization pH Adjustment AminoAcid rac-alpha-Methylvaline (Unnatural Amino Acid) Neutralization->AminoAcid Precipitation

Figure 2: Alkaline hydrolysis of 5-isopropyl-5-methylhydantoin to α-methylvaline.

Self-Validating Experimental Protocol: Alkaline Hydrolysis
  • Ring Opening: Suspend 5-isopropyl-5-methylhydantoin in a 25% w/v aqueous solution of sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂). Reflux vigorously at 100–110 °C for 24–48 hours. Causality: The steric bulk of the isopropyl group shields the carbonyl carbons, necessitating harsh, prolonged thermodynamic conditions to force the double hydrolysis of the ring.

  • In-Process Validation (Ninhydrin Test): Spot a neutralized aliquot of the reaction mixture onto filter paper and apply Ninhydrin reagent. Heat gently. A deep purple color validates the successful liberation of the primary amine. The starting hydantoin is Ninhydrin-negative.

  • Isoelectric Precipitation: Cool the mixture to room temperature. Carefully add 6M HCl dropwise until the pH reaches the isoelectric point of

    
    -methylvaline (typically around pH 6.0).
    
  • Isolation: Collect the precipitated rac-

    
    -methylvaline via vacuum filtration. Wash with cold water and dry under high vacuum.
    
  • Post-Process Validation (LC-MS): Confirm the product via Liquid Chromatography-Mass Spectrometry. The spectrum must show an [M+H]⁺ peak at m/z 132.1, confirming the molecular weight of

    
    -methylvaline (131.17  g/mol ).
    

(Note: For applications requiring enantiopure amino acids, the racemic hydantoin or the resulting racemic amino acid can be subjected to enzymatic resolution or chiral chromatography, similar to methods used for thiohydantoin derivatives (4)[4].)

References

  • PubChemLite - 5-isopropyl-5-methylhydantoin (C7H12N2O2). uni.lu.
  • Crystal structures of racemic and enantiomeric 5-isopropyl-5-methylhydantoin. European Journal of Chemistry.
  • 2-Methyl-L-proline | 42856-71-3. Benchchem.
  • Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. European Journal of Chemistry.

Sources

5-isopropyl-5-methylimidazolidine-2,4-dione melting point data

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Melting Point of 5-isopropyl-5-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-isopropyl-5-methylimidazolidine-2,4-dione, a member of the hydantoin class of heterocyclic compounds, presents a case of divergent reported melting point data in scientific literature and commercial sources. This guide provides a comprehensive analysis of the available data, explores potential reasons for these discrepancies, and offers a rigorous, field-proven protocol for the accurate determination of its melting point. By synthesizing technical data with practical insights, this document serves as an essential reference for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction to 5-isopropyl-5-methylimidazolidine-2,4-dione

5-isopropyl-5-methylimidazolidine-2,4-dione, also known as 5-isopropyl-5-methylhydantoin, belongs to a class of compounds characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. Hydantoins are a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties[1][2]. The substituents at the 5-position of the hydantoin ring are crucial in determining the compound's pharmacological profile[1]. The specific substitution of an isopropyl and a methyl group at the C5 position of the imidazolidine-2,4-dione core imparts distinct physicochemical properties that influence its behavior in biological systems.

The accurate determination of fundamental physical constants, such as the melting point, is a cornerstone of chemical characterization. It serves as a primary indicator of purity and identity[3][4]. For a pure crystalline organic compound, the melting point is typically a sharp, well-defined temperature range of 0.5 to 1.0°C[3]. The presence of impurities leads to a depression and broadening of the melting range[3][4][5].

Analysis of Melting Point Data for 5-isopropyl-5-methylimidazolidine-2,4-dione

A review of available data reveals conflicting melting points for 5-isopropyl-5-methylimidazolidine-2,4-dione. This section presents the reported values and discusses potential origins of these discrepancies.

Reported Melting Point Values

The following table summarizes the melting point data found in various sources. It is important to note the different CAS numbers associated with what appears to be the same chemical name.

Melting Point (°C)CAS NumberCompound NameSource
144-14516935-34-55-Isopropyl-2,4-imidazolidinedioneChemBK[6]
123-125638-69-75-Isopropylimidazolidine-2,4-DioneCcount Chem[7]
145-147Not provided(S)-5-isopropylimidazolidine-2,4-dione monohydratePMC[8]
Causality of Discrepancies

The observed variations in the melting point can be attributed to several factors, each with significant implications for experimental work:

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can lead to different melting points. Polymorphs have distinct arrangements of molecules in the crystal lattice, resulting in different physical properties. The synthesis and crystallization conditions can influence which polymorph is obtained.

  • Presence of a Hydrate: The report of a monohydrate with a melting point of 145-147 °C suggests that the presence of water in the crystal lattice significantly affects the melting behavior[8]. The anhydrous form would be expected to have a different melting point.

  • Stereoisomerism: The compound possesses a stereocenter at the C5 position. While some sources do not specify the stereochemistry, one report explicitly mentions the (S)-enantiomer[8]. The melting point of a racemic mixture can differ from that of the pure enantiomers.

  • Impurities: As previously mentioned, even small amounts of impurities can depress and broaden the melting point range[3][4][9]. The different reported values may reflect varying levels of purity of the samples analyzed.

Given these potential sources of variation, it is imperative for researchers to meticulously characterize their synthesized or procured 5-isopropyl-5-methylimidazolidine-2,4-dione and to determine its melting point using a standardized and rigorous protocol.

Experimental Protocol for Accurate Melting Point Determination

This section outlines a detailed, self-validating methodology for the precise determination of the melting point of 5-isopropyl-5-methylimidazolidine-2,4-dione, adhering to established standards[5][9][10].

Sample Preparation: The Foundation of Accuracy

Careless sample preparation is a primary source of inaccurate melting point data[9]. The following steps ensure the sample is in an optimal state for analysis.

  • Drying: The sample must be thoroughly dried to remove any residual solvent or moisture, especially given the existence of a stable hydrate. Drying in a vacuum oven at a temperature below the expected melting point is recommended.

  • Homogenization: The crystalline sample should be finely powdered using a mortar and pestle to ensure uniform heat transfer throughout the sample[10].

  • Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. The sample should be densely packed by tapping the capillary on a hard surface.

Instrumentation and Calibration

A modern digital melting point apparatus is preferred for its precise temperature control and automated detection capabilities. However, a traditional Thiele tube setup can also yield accurate results with careful execution[3][4].

  • Calibration: The accuracy of the thermometer or the digital sensor is critical. The instrument should be calibrated using certified melting point standards that bracket the expected melting point of the sample.

Measurement Procedure
  • Rapid Initial Scan: To save time, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

  • Precise Determination: A fresh sample is then heated to a temperature approximately 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block[3].

  • Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the last solid particle melts. A narrow melting range (0.5-1 °C) is indicative of a pure compound[3][5].

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the chemical structure and the experimental workflow.

workflow start Start: Sample Acquisition prep Sample Preparation (Drying, Grinding) start->prep Purity Check load Capillary Loading prep->load rapid_scan Rapid Scan (Approx. MP) load->rapid_scan calibrate Instrument Calibration calibrate->rapid_scan slow_scan Slow Scan (Precise MP) rapid_scan->slow_scan Narrow Range record Record Melting Range slow_scan->record end End: Data Analysis record->end

Caption: Experimental workflow for accurate melting point determination.

Conclusion

The melting point of 5-isopropyl-5-methylimidazolidine-2,4-dione is not a single, universally agreed-upon value. The discrepancies in the literature highlight the importance of careful sample characterization and the use of a standardized protocol for melting point determination. Researchers working with this compound should be aware of the potential for polymorphism and hydrate formation and should report their own experimentally determined melting points along with the conditions under which they were measured. This rigorous approach will contribute to a more accurate and reliable body of scientific knowledge for this and other important chemical entities.

References

  • Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

  • 5-Isopropylimidazolidine-2,4-dione. ChemBK. [Link]

  • DETERMINATION OF MELTING POINTS. [Link]

  • Melting Point Determination. thinkSRS.com. [Link]

  • Melting point determination. SSERC. [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]

  • 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one. PMC - NIH. [Link]

  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed. [Link]

  • Physicochemical and pharmacological properties of fused bicyclic hydantoins. SCIDAR. [Link]

  • 5,5-Disubstituted hydantoins: syntheses and anti-HIV activity | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

  • Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. SciSpace. [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. [Link]

  • 3-isopropyl-5-methyl-2-thioxo-4-imidazolidinone. ChemSynthesis. [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]

  • 5-Isopropylimidazolidine-2,4-dione monohydrate. PMC. [Link]

Sources

The Emergence of a Silent Witness: A Technical Guide to Methyl Isopropyl Hydantoin as a Chemical Biomarker

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-methyl-5-isopropylhydantoin (MIH), a pivotal chemical biomarker in the field of toxicology and industrial hygiene. We will delve into the history of this molecule, from the foundational chemistry of hydantoins to its critical role in monitoring exposure to the highly toxic industrial chemical, methyl isocyanate (MIC). This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the principles, methodologies, and applications of MIH as a biomarker.

A Historical Perspective: From Obscure Heterocycle to a Marker of Catastrophe

The story of methyl isopropyl hydantoin as a biomarker is intrinsically linked to a tragic event in industrial history. While the synthesis of hydantoin structures dates back to the 19th century with the work of von Baeyer and subsequent developments like the Urech, Bucherer-Bergs, and Read syntheses, 3-methyl-5-isopropylhydantoin itself remained a relatively obscure chemical entity.[1]

The impetus for its rise to prominence was the catastrophic release of methyl isocyanate (MIC) in Bhopal, India, in 1984.[2] This disaster, which resulted in thousands of fatalities and long-term health consequences for survivors, created an urgent need for a reliable method to assess exposure to MIC.[2] Due to the high reactivity and transient nature of MIC in biological systems, direct measurement of the compound in victims was not feasible.[2] This challenge spurred researchers to investigate stable metabolites and adducts that could serve as reliable biomarkers of exposure.

Scientists discovered that MIC reacts readily with the N-terminal valine residues of the hemoglobin protein in red blood cells.[2] This reaction forms a stable carbamoylated hemoglobin adduct. The subsequent development of analytical methods to detect this adduct, by converting it into the more stable and analytically tractable 3-methyl-5-isopropylhydantoin, solidified the role of MIH as the primary biomarker for MIC exposure.[2]

The Biochemical Foundation: From Exposure to a Stable Adduct

The formation of methyl isopropyl hydantoin as a biomarker is a two-stage process, beginning with the in-vivo reaction of methyl isocyanate with hemoglobin, followed by an in-vitro analytical conversion.

In-Vivo: The Carbamoylation of Hemoglobin

Methyl isocyanate is a highly electrophilic compound that readily attacks nucleophilic groups in biological macromolecules. The primary target for the formation of a long-lived, stable adduct is the α-amino group of the N-terminal valine on the α- and β-chains of hemoglobin.

Metabolic Pathway cluster_invivo In-Vivo Reaction cluster_invitro In-Vitro Analysis MIC Methyl Isocyanate (MIC) CH3-N=C=O Adduct N-(methylcarbamoyl)valine-Hemoglobin Adduct MIC->Adduct Carbamoylation Hb_Val N-terminal Valine of Hemoglobin Hb_Val->Adduct MIH 3-Methyl-5-isopropylhydantoin (MIH) Adduct->MIH Acid Hydrolysis & Cyclization

Caption: Formation of MIH from MIC exposure.

This carbamoylation reaction is highly specific and results in a stable adduct that persists in circulation for the lifespan of the red blood cell (approximately 120 days in humans), providing a long window for exposure assessment.

In-Vitro: The Genesis of the Biomarker

To quantify the extent of MIC exposure, the N-(methylcarbamoyl)valine adduct is cleaved from the hemoglobin protein and converted into MIH through a process of acid hydrolysis and intramolecular cyclization. This conversion is a critical step in the analytical workflow, as it yields a small, stable molecule that is amenable to chromatographic separation and mass spectrometric detection.

Analytical Methodologies for the Quantification of Methyl Isopropyl Hydantoin

The accurate and sensitive quantification of MIH in biological samples, primarily whole blood or erythrocytes, is the cornerstone of its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) has historically been the most widely used technique.

Sample Preparation: A Critical Workflow

A robust and reproducible sample preparation protocol is essential for the reliable quantification of MIH. The following steps represent a generalized workflow:

Analytical Workflow Start Whole Blood Sample Step1 Erythrocyte Lysis & Hemoglobin Precipitation Start->Step1 Step2 Acid Hydrolysis (Cleavage of Adduct) Step1->Step2 Step3 Cyclization to MIH Step2->Step3 Step4 Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Step3->Step4 Step5 Concentration & Derivatization (optional) Step4->Step5 End GC-MS or LC-MS/MS Analysis Step5->End

Caption: General analytical workflow for MIH analysis.

Experimental Protocol: A Step-by-Step Guide

  • Erythrocyte Lysis and Hemoglobin Precipitation:

    • Whole blood is centrifuged to separate plasma and erythrocytes.

    • The erythrocyte pellet is washed with saline and then lysed with deionized water.

    • Hemoglobin is precipitated using an organic solvent such as acetone.

  • Acid Hydrolysis and Cyclization:

    • The hemoglobin pellet is resuspended in a strong acid, typically hydrochloric acid.

    • The mixture is heated to facilitate the hydrolysis of the N-(methylcarbamoyl)valine from the protein and promote its cyclization to MIH.[2]

  • Liquid-Liquid Extraction:

    • After cooling, the aqueous solution is neutralized and MIH is extracted into an organic solvent like ethyl acetate.[2] This step is crucial for isolating MIH from the complex biological matrix.

  • Concentration and Analysis:

    • The organic extract is concentrated under a stream of nitrogen.

    • The resulting residue is reconstituted in a suitable solvent for injection into the analytical instrument.

Instrumental Analysis: GC-MS and LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS): This has been the traditional method of choice for MIH analysis.[2] The volatile nature of MIH makes it well-suited for GC separation.

  • Separation: A capillary column, often with a 5% phenyl-methylpolysiloxane stationary phase, is used to separate MIH from other components in the extract.

  • Detection: Mass spectrometry is used for detection, providing high selectivity and sensitivity. Quantification is typically performed using selected ion monitoring (SIM) of characteristic fragment ions of MIH.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): More recent methods have utilized LC-MS/MS, which can offer advantages in terms of reduced sample preparation (derivatization is often not required) and potentially higher throughput.

  • Separation: Reversed-phase liquid chromatography is used to separate MIH.

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity, minimizing interferences from the biological matrix.[3]

Quantitative Data and Method Validation

The validation of analytical methods for MIH is critical to ensure the reliability of the data. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Analytical MethodLimit of Detection (LOD)Precision (%RSD)Accuracy (% Recovery)Reference
GC-FID0.0094 mg/L lysateNot ReportedNot ReportedRamachandran et al. (1988)[2]
GC-MS0.05 mg/kg RBC precipitate<8.5%Within 8% of nominalLogue et al. (2018)[2][4][5]
UPLC-MS/MS0.01 µmol/g1.7%97.3%[3]

Causality in Experimental Choices: The choice between GC-MS and LC-MS/MS often depends on the available instrumentation, the desired sample throughput, and the required sensitivity. While GC-MS is a well-established and robust technique for MIH, LC-MS/MS can offer advantages in high-throughput settings due to simpler sample preparation. The use of an isotopically labeled internal standard, such as ¹³C₅,¹⁵N-MIH, is crucial in both methods to correct for variations in extraction efficiency and instrument response, thereby ensuring high accuracy and precision.[2]

Validation and Application of Methyl Isopropyl Hydantoin as a Biomarker

The utility of MIH as a biomarker for MIC exposure has been validated through numerous studies.

  • Dose-Response Relationship: Studies in animal models have demonstrated a clear dose-response relationship between the concentration of inhaled MIC and the levels of MIH detected in the blood. This correlation is fundamental to its use in quantitative exposure assessment.

  • Time-Course: The formation of the hemoglobin adduct is rapid, and its persistence allows for the detection of exposure long after the initial event. The level of MIH reflects the cumulative exposure over the lifespan of the red blood cells.

  • Specificity and Interferences: While MIH is a highly specific biomarker for MIC exposure, it is important to consider potential interferences. Endogenous levels of N-methylcarbamoylated valine residues in hemoglobin have been reported, which can lead to background levels of MIH.[2] Therefore, it is crucial to establish a baseline range in unexposed populations to accurately interpret the results from potentially exposed individuals.

Applications Beyond MIC Exposure: To date, the application of methyl isopropyl hydantoin as a chemical biomarker has been almost exclusively in the context of methyl isocyanate exposure. There is currently no significant body of research to suggest its utility as a biomarker for other chemical exposures or as a diagnostic or prognostic marker for disease states.

Conclusion and Future Directions

Methyl isopropyl hydantoin has evolved from a chemical curiosity to an indispensable tool in industrial toxicology. Its history is a testament to the power of analytical chemistry in addressing critical public health challenges. The development of robust and sensitive methods for its quantification has provided a means to assess exposure to one of the most hazardous industrial chemicals.

Future research in this area may focus on the further refinement of analytical methods to enhance throughput and reduce costs, making large-scale biomonitoring more feasible. Additionally, further investigation into the background levels of MIH in different populations will improve the accuracy of exposure assessment at low levels. The story of methyl isopropyl hydantoin serves as a powerful example of how a specific molecule can become a silent witness to a chemical exposure, providing invaluable information for protecting human health.

References

  • Logue, B. A., et al. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. Journal of Chromatography B, 1093-1094, 119-127. [Link]

  • Konnert, L., et al. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 29(19), 4478. [Link]

  • Request PDF. (n.d.). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. [Link]

  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]

  • Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]

  • Biotage. (2023, February 2). How does my sample prep change between GC/MS and LC/MS/MS? [Link]

  • Logue, B. A., et al. (2018). Determination of Methyl Isopropyl Hydantoin from Rat Erythrocytes by Gas-chromatography Mass-spectrometry to Determine Methyl Isocyanate Dose Following Inhalation Exposure. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link]

  • Logue, B. A., et al. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. PubMed. [Link]

Sources

pKa values of 5-isopropyl-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values of 5-isopropyl-5-methylimidazolidine-2,4-dione

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive technical overview of the pKa values associated with 5-isopropyl-5-methylimidazolidine-2,4-dione, a substituted hydantoin. While direct experimental pKa values for this specific molecule are not prevalent in publicly accessible literature, this document serves as a detailed framework for its determination. We will explore the underlying chemical principles of the hydantoin scaffold, detail robust experimental methodologies for accurate pKa measurement, describe powerful computational prediction techniques, and provide expert analysis grounded in the properties of structurally related compounds.

Introduction: The Significance of the Hydantoin Scaffold and its Ionization

5-isopropyl-5-methylimidazolidine-2,4-dione belongs to the hydantoin class of compounds, a five-membered heterocyclic ring structure that is a cornerstone in medicinal chemistry.[3][4] Hydantoin derivatives exhibit a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[3] The ionization state of the hydantoin ring system is pivotal to its biological activity and pharmacokinetic behavior, making an understanding of its pKa essential for researchers, scientists, and drug development professionals.

The acidity of the hydantoin scaffold primarily stems from the protons attached to the nitrogen atoms. The proton at the N-3 position is the most acidic. Deprotonation at this site yields a conjugate base that is significantly stabilized by resonance, delocalizing the negative charge across the N-C=O system. The proton at the N-1 position is considerably less acidic. This guide will focus on the determination of the principal pKa value corresponding to the N-3 proton.

Part I: Experimental Determination of pKa

The experimental measurement of a pKa value relies on monitoring a pH-dependent physical property of the molecule in a series of buffered solutions.[5] This generates a characteristic sigmoidal curve where the inflection point corresponds to the pH at which the protonated and deprotonated species are present in equal concentrations, thus defining the pKa.[5]

Recommended Method: UV-Vis Spectrophotometry

Expertise & Causality: UV-Visible spectrophotometry is a highly reliable and accessible method for pKa determination, particularly for compounds containing a chromophore, such as the hydantoin ring.[6][7] The underlying principle is that the electronic structure of the molecule changes upon ionization, leading to a predictable shift in its UV absorbance spectrum.[8] By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated to determine the pKa with high precision. This method is advantageous due to its high sensitivity, low sample consumption, and amenability to high-throughput formats.[9]

Experimental Protocol: High-Throughput UV-Vis Spectrophotometry in 96-Well Plate Format

This protocol is designed for efficiency and is well-suited for sparingly soluble compounds, which is often a characteristic of drug candidates.[9]

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 5-isopropyl-5-methylimidazolidine-2,4-dione in a suitable organic co-solvent, such as DMSO or methanol. The use of a co-solvent is critical for ensuring solubility but should be kept at a low, consistent percentage (e.g., 1-2% v/v) in the final assay to minimize its effect on the aqueous pKa value.[9]

  • Buffer Preparation: Prepare a series of universal buffer solutions with precisely known pH values, typically spanning a range of at least 3 pH units centered around the estimated pKa (e.g., pH 8.0 to 11.0 for a hydantoin).

  • Plate Preparation: In a 96-well UV-transparent microplate, add the appropriate volume of each buffer solution to the wells. Subsequently, add a small, fixed volume of the compound's stock solution to each well, ensuring rapid mixing.

  • Spectrophotometric Measurement: Place the plate in a microplate spectrophotometer. Record the full UV spectrum (e.g., 250–500 nm) for each well.

  • Data Analysis & Self-Validation:

    • Identify the wavelength(s) of maximum absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms of the molecule.[9]

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffers.

    • Fit the data to a sigmoidal dose-response equation (e.g., the Henderson-Hasselbalch equation). The inflection point of the resulting curve is the pKa value.[10]

    • The quality of the fit (e.g., an R² value > 0.99) serves as an internal validation of the experimental data's consistency and reliability.

Workflow Visualization

UV_Vis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Compound Stock (in DMSO) Plate Dispense Buffers & Stock into 96-Well UV Plate Stock->Plate Buffers Universal Buffers (Range of pH values) Buffers->Plate Spectro Measure UV Absorbance Spectrum for each well Plate->Spectro Plot Plot Absorbance vs. pH Spectro->Plot Fit Fit to Sigmoidal Curve Plot->Fit pKa Determine pKa (Inflection Point) Fit->pKa QM_Cycle HA_gas HA (gas) A_gas A⁻ (gas) HA_gas->A_gas ΔGgas HA_solv HA (solv) HA_gas->HA_solv ΔGsolv(HA) H_gas H⁺ (gas) A_solv A⁻ (solv) A_gas->A_solv ΔGsolv(A⁻) H_solv H⁺ (solv) H_gas->H_solv ΔGsolv(H⁺) HA_solv->A_solv ΔGsolv (pKa)

Caption: Thermodynamic cycle for QM-based pKa calculation.

Predicted pKa Values and Expert Analysis

Given the lack of direct experimental data, we can provide an expert-informed estimate for the pKa of 5-isopropyl-5-methylimidazolidine-2,4-dione based on data from related structures.

CompoundC-5 SubstituentsKnown/Expected pKa (N-3 H)Rationale / Reference
HydantoinH, H~9.1-9.2Parent scaffold. [11]
5,5-DimethylhydantoinMethyl, Methyl~9.2-9.3Alkyl groups are weakly electron-donating, slightly increasing basicity (higher pKa).
5,5-DiphenylhydantoinPhenyl, Phenyl~8.1-8.3Phenyl groups are electron-withdrawing, increasing acidity (lower pKa). [12]
5-isopropyl-5-methylhydantoin Isopropyl, Methyl 9.2 – 9.5 (Predicted) The isopropyl and methyl groups are both electron-donating, expected to make the N-3 proton slightly less acidic than in the parent hydantoin.

The alkyl groups (isopropyl and methyl) at the C-5 position are weak electron-donating groups. This electronic effect increases the electron density in the ring system, making the deprotonation of the N-3 proton slightly less favorable compared to the unsubstituted hydantoin. Therefore, the pKa value is predicted to be slightly higher than that of hydantoin itself.

Conclusion and Recommendations

A thorough understanding of the pKa of 5-isopropyl-5-methylimidazolidine-2,4-dione is fundamental for its development as a potential therapeutic agent. While no direct experimental value is published, this guide has established a robust framework for its determination.

  • Prediction: Based on the known electronic effects of alkyl substituents on the hydantoin ring, the pKa for the N-3 proton is confidently predicted to be in the range of 9.2 to 9.5 .

  • Experimental Verification: For definitive characterization, it is strongly recommended to perform an experimental determination. High-throughput UV-Vis spectrophotometry offers an excellent balance of accuracy, speed, and low sample consumption and is the preferred method. For challenging samples with very low solubility, Capillary Electrophoresis is a superior alternative.

  • Drug Development Context: An experimentally confirmed pKa in this range indicates that the compound will be predominantly in its neutral, protonated form at physiological pH (~7.4). This has significant implications for its membrane permeability, solubility, and potential interactions with biological targets, providing critical information for formulation scientists and medicinal chemists.

This comprehensive analysis provides the necessary theoretical grounding and practical methodologies for researchers to confidently determine and utilize the pKa of 5-isopropyl-5-methylimidazolidine-2,4-dione in their research and development endeavors.

References

  • 13 (2022). Journal of Chromatography A.

  • (2015). Analytical Chemistry.

  • (2014). ACS Combinatorial Science.

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Methodological & Application

Application Note: Bucherer-Bergs Synthesis of 5-Isopropyl-5-methylhydantoin from 3-Methyl-2-butanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of 5,5-disubstituted hydantoins is a cornerstone of heterocyclic chemistry, providing critical intermediates for the development of unnatural


-amino acids, anticonvulsants, and agrochemicals[1]. This application note details an optimized, self-validating protocol for the synthesis of 5-isopropyl-5-methylhydantoin  via the Bucherer-Bergs multicomponent reaction, utilizing 3-methyl-2-butanone (methyl isopropyl ketone) as the starting material. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality, steric considerations, and stringent safety gates required when handling cyanide reagents.

Scientific Rationale & Mechanistic Causality

The Bucherer-Bergs reaction is a highly efficient multicomponent condensation that converts ketones into hydantoins using potassium cyanide (KCN) and ammonium carbonate


[2]. However, the application of this reaction to 3-methyl-2-butanone presents specific kinetic challenges. The bulky isopropyl group adjacent to the carbonyl carbon introduces steric hindrance, which slows the initial nucleophilic attack compared to unhindered aliphatic ketones like acetone[3].

To overcome this, we must manipulate the reaction equilibrium. By utilizing a sealed reaction vessel and an excess of


, we artificially increase the partial pressure of the generated 

and

gases, driving the reaction forward[3].
The Reaction Pathway

The transformation is not a single concerted step but a complex cascade driven by thermodynamic sinks[4]:

  • Imine/Cyanohydrin Equilibrium:

    
     acts as a dual-source reagent and a buffer. It dissociates to provide 
    
    
    
    , which condenses with the ketone to form an imine. Concurrently, it maintains the pH at ~8–9, the optimal window to prevent alkaline degradation of cyanide while favoring nucleophilic addition[1].
  • 
    -Aminonitrile Formation:  Cyanide ions attack the imine (or cyanohydrin) via an 
    
    
    
    -like addition to yield an
    
    
    -aminonitrile[1].
  • Carboxylation & Cyclization: The aminonitrile undergoes nucleophilic addition to

    
    , forming a cyano-carbamic acid intermediate. This intermediate undergoes rapid intramolecular cyclization to a 5-imino-oxazolidin-2-one[5].
    
  • Isomerization: A final, thermodynamically driven rearrangement yields the stable hydantoin ring[5].

Mechanism K 3-methyl-2-butanone I Imine / Cyanohydrin K->I + NH3 A α-Aminonitrile I->A + HCN C Cyano-carbamic Acid A->C + CO2 O 5-imino-oxazolidin-2-one C->O Cyclization H 5-isopropyl-5- methylhydantoin O->H Rearrangement

Figure 1: Mechanistic cascade of the Bucherer-Bergs synthesis highlighting key intermediates.

Experimental Protocol & Self-Validating Workflow

Safety & Compliance (CRITICAL)
  • Cyanide Toxicity: KCN is highly lethal. All dry powder handling and solution preparation must occur in a certified high-flow fume hood.

  • HCN Gas Evolution: Step 4 (Acidification) converts unreacted cyanide into Hydrogen Cyanide (HCN) gas. This step requires extreme caution, slow addition of acid, and an alkaline scrubber system attached to the exhaust.

Materials & Stoichiometry
  • 3-Methyl-2-butanone: 50.0 mmol (4.31 g) - Limiting Reagent

  • Potassium Cyanide (KCN): 100.0 mmol (6.51 g) - 2.0 eq

  • Ammonium Carbonate

    
    :  150.0 mmol (14.4 g) - 3.0 eq
    
  • Solvent: 50 mL of 50% v/v Aqueous Ethanol (

    
    )
    

Workflow N1 1. Reagent Preparation Mix Ketone, KCN, (NH4)2CO3 in 50% EtOH N2 2. Thermal Activation Stir at 70°C for 18 h (Sealed Vessel) N1->N2 N3 3. Cooling & Venting Cool to RT, vent carefully in fume hood N2->N3 N4 4. Acidification (CRITICAL) Add 6M HCl to pH 2-3 to precipitate product N3->N4 N5 5. Isolation Filter crude precipitate & wash with cold H2O N4->N5 N6 6. Purification Recrystallize from hot EtOH/H2O N5->N6 N7 7. Final Product Pure 5-isopropyl-5-methylhydantoin N6->N7

Figure 2: Step-by-step experimental workflow for the Bucherer-Bergs hydantoin synthesis.

Step-by-Step Procedure

Step 1: Reagent Solvation In a 100 mL heavy-walled pressure flask equipped with a magnetic stir bar, dissolve


 (14.4 g) and KCN (6.51 g) in 50 mL of 50% aqueous ethanol.
  • Causality: 50% ethanol is chosen because it acts as a universal solvent here; the water dissolves the inorganic salts, while the ethanol solubilizes the lipophilic 3-methyl-2-butanone[5].

Step 2: Condensation & Thermal Activation Add 3-methyl-2-butanone (4.31 g) to the mixture. Seal the pressure flask tightly. Heat the reaction mixture in an oil bath at 70 °C with vigorous stirring for 18 hours.

  • Causality: The sealed vessel prevents the escape of volatile

    
     and 
    
    
    
    [4]. The extended time (18 h) and elevated temperature overcome the steric hindrance of the isopropyl group, ensuring complete conversion to the thermodynamic product[3].

Step 3: Cooling and Venting Remove the flask from the oil bath and allow it to cool completely to room temperature. Self-Validation: The pressure inside the flask will drop as it cools. Carefully open the flask inside the fume hood to vent any residual gases.

Step 4: Isoelectric Precipitation (Acidification) Transfer the mixture to a beaker. While stirring vigorously, add 6M HCl dropwise until the pH reaches 2–3 (verify with wide-range pH paper).

  • Causality: Hydantoins are weakly acidic. Lowering the pH protonates the hydantoin nitrogen, drastically reducing its aqueous solubility and forcing it to precipitate out of the solvent matrix[1].

  • Self-Validation: A thick white precipitate should form immediately upon reaching pH 3. If no precipitate forms, the reaction failed or the solvent volume is too high.

Step 5: Isolation & Purification Collect the crude white solid via vacuum filtration. Wash the filter cake with 20 mL of ice-cold distilled water to remove residual inorganic salts. Recrystallize the solid from a minimal amount of boiling 50% aqueous ethanol.

  • Causality: Recrystallization yields highly pure racemic 5-isopropyl-5-methylhydantoin. Interestingly, crystallographic studies confirm that this specific molecule crystallizes as a racemic compound rather than a conglomerate, meaning both enantiomers co-exist in the same crystal lattice[6].

Quantitative Data Presentation

To illustrate the necessity of the optimized conditions for this sterically hindered substrate, the table below compares standard Bucherer-Bergs conditions against our optimized protocol.

Reaction ParameterStandard Conditions (Unhindered Ketones)Optimized Conditions (3-Methyl-2-butanone)Rationale for Optimization
Molar Ratio (Ketone : KCN :

)
1 : 1.2 : 2.01 : 2.0 : 3.0Excess reagents compensate for steric hindrance and drive the equilibrium[4].
Vessel Type Open Reflux CondenserSealed Pressure FlaskRetains volatile

and

to maintain high internal partial pressures[3].
Temperature 60 °C70 °CHigher thermal energy required to form the crowded

-aminonitrile intermediate.
Reaction Time 6 – 8 hours18 hoursExtended time ensures complete conversion to the thermodynamic hydantoin sink.
Expected Yield 30% – 45%75% – 85% Maximized through pH-controlled precipitation and prolonged thermal activation.

References

  • Alfa Chemistry. Bucherer-Bergs Reaction.1

  • MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. 3

  • Wikipedia. Bucherer–Bergs reaction. 5

  • Benchchem. Bucherer-Bergs Hydantoin Synthesis Technical Support. 4

  • European Journal of Chemistry. Crystal structures of racemic and enantiomeric 5-isopropyl-5-methylhydantoin.6

Sources

Application Note: Quantification of Methyl Isocyanate Exposure via Analysis of a Specific Hemoglobin Adduct-Derived Hydantoin

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl isocyanate (MIC) is a highly reactive and acutely toxic industrial chemical, notorious for its role in the 1984 Bhopal disaster, which resulted in thousands of deaths and long-term health consequences for over 170,000 survivors.[1] MIC is primarily used in the production of carbamate pesticides.[1][2] Its extreme toxicity stems from its high electrophilicity, allowing it to react readily with nucleophilic groups in biological macromolecules, such as proteins, leading to cellular damage.[3] Acute exposure can cause severe damage to the respiratory tract, eyes, and other organs, with pulmonary edema being a primary cause of death.[1]

Given its reactivity and the transient nature of unbound MIC in the body, direct measurement is not feasible for assessing exposure. Therefore, stable biomarkers are essential for accurately determining an individual's internal dose, which is critical for clinical management, epidemiological studies, and evaluating the efficacy of therapeutic interventions.[2][4] Protein adducts, particularly those with hemoglobin (Hb), serve as excellent cumulative biomarkers because of the long lifespan of red blood cells (approx. 120 days).[5]

This application note provides a detailed protocol for the determination of MIC exposure by analyzing a specific, stable derivative formed from the reaction of MIC with hemoglobin.

Principle of the Biomarker: From Adduct to Analyte

Methyl isocyanate reacts with the N-terminal valine residues of the hemoglobin protein to form a stable N-methylcarbamoyl adduct.[2][6] This adduct serves as a long-term, integrated measure of MIC exposure. For analytical purposes, direct measurement of this large protein adduct is cumbersome. Instead, a well-established chemical procedure, known as a modified Edman degradation, is employed.[3][7]

In this procedure, the globin protein is isolated and subjected to acid hydrolysis. This cleaves the N-methylcarbamoylated N-terminal valine and causes it to cyclize into a stable, smaller, and more easily analyzable molecule: 3-methyl-5-isopropylhydantoin (MIH) .[2][3][8] The amount of MIH detected is directly proportional to the level of the initial hemoglobin adduct, thus providing a quantitative measure of MIC exposure.

It is important to note the correct nomenclature and structure of the biomarker. The isopropyl group at position 5 originates from the valine side chain, while the methyl group from MIC is located at position 3 of the hydantoin ring.

Chemical Pathway: Formation of 3-methyl-5-isopropylhydantoin (MIH)

The following diagram illustrates the reaction of Methyl Isocyanate (MIC) with the N-terminal valine of hemoglobin and the subsequent analytical conversion to the measurable biomarker, MIH.

G cluster_0 In Vivo Reaction cluster_1 Ex Vivo Analytical Procedure cluster_2 Quantification MIC Methyl Isocyanate (CH₃-N=C=O) Hb_Adduct N-methylcarbamoyl-Val-Hb Adduct (Stable Biomarker) MIC->Hb_Adduct Reaction with Valine α-amino group Hb_Val Hemoglobin with N-terminal Valine Hb_Val->Hb_Adduct Acid Acid Hydrolysis (Modified Edman Degradation) MIH 3-methyl-5-isopropylhydantoin (MIH) (Analyte) Acid->MIH Analysis GC-MS or LC-MS/MS Analysis MIH->Analysis Hb_Adduct_Sample Isolated Globin Adduct Hb_Adduct_Sample->MIH Cleavage & Cyclization

Caption: Reaction of MIC with hemoglobin and conversion to the MIH biomarker.

Detailed Protocols

This section outlines the complete workflow, from sample collection to final data analysis. The protocol is designed to ensure high sensitivity, specificity, and reproducibility.

Experimental Workflow Overview

The diagram below provides a high-level overview of the entire analytical process.

workflow cluster_sample Sample Collection & Preparation cluster_derivatization Derivatization & Extraction cluster_analysis Analysis Collect 1. Whole Blood Collection (EDTA) Centrifuge 2. Centrifuge to Isolate RBCs Collect->Centrifuge Lyse 3. Lyse RBCs & Precipitate Globin Centrifuge->Lyse Spike 4. Spike with Internal Standard Lyse->Spike Hydrolyze 5. Acid Hydrolysis (Forms MIH) Spike->Hydrolyze Extract 6. Liquid-Liquid Extraction Hydrolyze->Extract Analyze 7. GC-MS or LC-MS/MS Analysis Extract->Analyze Quantify 8. Quantification vs. Calibration Curve Analyze->Quantify

Caption: Overall workflow for MIH biomarker analysis.

Part A: Sample Preparation - Globin Isolation

Rationale: The target adduct is on the hemoglobin protein within red blood cells (RBCs). Therefore, the first step is to isolate the globin protein from other blood components.

Materials:

  • Whole blood collected in EDTA tubes

  • Phosphate-buffered saline (PBS), ice-cold

  • Deionized water, ice-cold

  • Acid-isopropanol (98% isopropanol, 2% conc. HCl), ice-cold

  • Centrifuge capable of 4°C operation

Procedure:

  • RBC Isolation: Centrifuge whole blood at 2,500 x g for 10 minutes at 4°C. Discard the plasma and buffy coat.

  • RBC Washing: Resuspend the RBC pellet in 3 volumes of ice-cold PBS. Centrifuge again as in step 1. Repeat this wash step two more times to remove residual plasma proteins.

  • Lysis: Lyse the washed RBC pellet by adding 4 volumes of ice-cold deionized water. Vortex vigorously for 1 minute.

  • Globin Precipitation: Add the RBC lysate dropwise to 10 volumes of vigorously stirring, ice-cold acid-isopropanol. A white precipitate (globin) will form.

  • Incubation: Continue stirring at 4°C for 1 hour to ensure complete precipitation.

  • Globin Collection: Centrifuge at 3,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the globin pellet with isopropanol to remove heme, then with diethyl ether to dry. Allow the final pellet to air dry completely. The globin can be stored at -80°C until further processing.

Part B: Derivatization and Extraction

Rationale: This critical step uses acid hydrolysis to cleave the N-terminal valine adduct and induce cyclization to the stable MIH form. An internal standard (IS), ideally a stable isotope-labeled version of MIH, is added before this step to account for variations in reaction efficiency and extraction recovery.

Materials:

  • Isolated globin protein

  • Internal Standard (e.g., ¹³C₅,¹⁵N-MIH or 3-ethyl-5-isopropylhydantoin)[3][8]

  • Hydrochloric acid (HCl), 2M

  • Sodium hydroxide (NaOH) for pH adjustment

  • Extraction solvent (e.g., ethyl acetate or a mixture of isopropanol/dichloromethane)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Weigh approximately 10-20 mg of dried globin into a screw-cap reaction vial.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, blank, and calibration standard.

  • Hydrolysis: Add 1 mL of 2M HCl. Cap the vials tightly.

  • Reaction: Heat the mixture at 100-110°C for 1 hour to facilitate hydrolysis and cyclization.[2][8]

  • Cooling & Neutralization: Cool the vials to room temperature. Carefully adjust the pH to approximately 3-5 with NaOH.

  • Extraction: Add 2 mL of the extraction solvent. Vortex vigorously for 2 minutes and then centrifuge to separate the phases.

  • Sample Collection: Carefully transfer the organic (top) layer to a clean tube. Repeat the extraction once more and combine the organic layers.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS or a suitable solvent for GC-MS.

Part C: Instrumental Analysis

Rationale: Tandem mass spectrometry (MS/MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), provides the necessary selectivity and sensitivity for quantifying the low levels of MIH expected in biological samples.[2][9] LC-MS/MS is often preferred for its reduced sample derivatization requirements compared to GC-MS.

LC-MS/MS Method Parameters

The following table provides typical starting parameters for an LC-MS/MS method. These should be optimized for the specific instrument used.

ParameterRecommended Setting
HPLC Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5-8 min, hold, re-equilibrate
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

MRM is used for its high specificity and sensitivity. The mass spectrometer is set to isolate the parent ion (precursor) of MIH and its internal standard, fragment them, and then monitor for specific product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
MIH [To be determined][To be determined]Precursor will be [M+H]⁺. Products result from fragmentation of the hydantoin ring.
Internal Standard [To be determined][To be determined]Transitions will be shifted based on the mass difference of the stable isotopes or structural analog.

Note: Specific m/z values must be determined by infusing pure standards of the analyte and internal standard to optimize instrument response.

Data Analysis and Validation

Trustworthiness and Self-Validation: A robust analytical method requires proper validation.

  • Calibration Curve: Prepare a set of calibration standards by spiking known amounts of MIH and a fixed amount of internal standard into blank globin samples and processing them alongside the unknown samples. Plot the peak area ratio (MIH/IS) against the MIH concentration. A linear regression with r² > 0.99 is required.

  • Quantification: Calculate the concentration of MIH in the unknown samples using the regression equation from the calibration curve.

  • Quality Controls (QCs): Analyze QC samples at low, medium, and high concentrations along with the study samples. The calculated concentrations should be within ±15% of their nominal value.[4]

  • Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are determined by analyzing samples with progressively lower concentrations of the analyte. Methods have demonstrated LODs in the range of 0.01-0.05 µmol/g of hemoglobin or mg/kg of RBC precipitate.[2][4]

  • Precision and Accuracy: Method precision, measured as the percent relative standard deviation (%RSD), should be <15%. Accuracy should be within 85-115% of the true value.[2][4]

Conclusion

The analysis of 3-methyl-5-isopropylhydantoin (MIH) derived from hemoglobin adducts is a specific, sensitive, and reliable method for the biomonitoring of exposure to methyl isocyanate. The long half-life of hemoglobin provides a window of detection that spans up to four months, making this biomarker invaluable for assessing both acute and cumulative exposures in occupational and environmental health studies. The detailed protocol provided herein offers a robust framework for researchers to implement this essential analytical technique.

References

  • Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. ResearchGate. Available at: [Link]

  • Identification and Analysis of Phenyl Methyl Carbamate released from Adducted Hemoglobin for Methyl Isocyanate Exposure Verification. ResearchGate. Available at: [Link]

  • A New General Pathway for Synthesis of Reference Compounds of N-Terminal Valine−Isocyanate Adducts. ACS Publications. Available at: [Link]

  • Isocyanate-specific hemoglobin adduct in rats exposed to 4, 4'-methylenediphenyl diisocyanate. PubMed. Available at: [Link]

  • Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. PubMed. Available at: [Link]

  • Hemoglobin adducts in workers exposed to 1,6-hexamethylene diisocyanate. PMC. Available at: [Link]

  • New approaches for synthesis and analysis of adducts to N-terminal valine in hemoglobin from isocyanates, aldehydes, methyl vinyl ketone and diepoxybutane. Semantic Scholar. Available at: [Link]

  • Edman Degradation. Chem-Station Int. Ed. Available at: [Link]

  • Formation of 3-methyl-5-isopropylhydantoin from the hemoglobin adduct... ResearchGate. Available at: [Link]

  • Determination of Methyl Isopropyl Hydantoin from Rat Erythrocytes by Gas-chromatography Mass-spectrometry to Determine Methyl Isocyanate Dose Following Inhalation Exposure. South Dakota State University Open PRAIRIE. Available at: [Link]

  • Edman degradation. Wikipedia. Available at: [Link]

  • Studies on the methyl isocyanate adducts with globin. PubMed. Available at: [Link]

  • Analysis of isocyanates with LC-MS/MS. ResearchGate. Available at: [Link]

  • What is the Edman Degradation Method. MtoZ Biolabs. Available at: [Link]

  • Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. Available at: [Link]

  • Methyl Isocyanate. EPA. Available at: [Link]

Sources

Synthesis of Non-Natural Amino Acids: A Detailed Guide to the 5-Isopropyl-5-Methylhydantoin Intermediate Route

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Expanding Role of Non-Natural Amino Acids in Therapeutic Innovation

In the landscape of modern drug discovery and medicinal chemistry, non-natural amino acids (NNAAs) have emerged as indispensable tools for crafting novel therapeutics with enhanced pharmacological profiles.[1][2] Unlike the 20 proteinogenic amino acids that constitute the fundamental building blocks of life, NNAAs offer a vast and diverse chemical space for the design of peptides, proteins, and small molecules with improved efficacy, stability, and target selectivity.[3][4] The incorporation of NNAAs can confer numerous advantages, including increased resistance to enzymatic degradation, enhanced cell permeability, and the introduction of unique functionalities for bio-conjugation and probing biological systems.[2][5]

This technical guide provides a comprehensive overview of a robust and versatile method for the synthesis of α,α-disubstituted NNAAs, utilizing 5-isopropyl-5-methylhydantoin as a key intermediate. This approach is particularly valuable for generating sterically hindered amino acids, which are of great interest in constraining peptide conformations and modulating protein-protein interactions.[6] We will delve into the foundational Bucherer-Bergs reaction for the synthesis of the hydantoin scaffold, followed by a detailed protocol for its hydrolysis to the final amino acid product. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the power of NNAAs in their therapeutic programs.

The Hydantoin Pathway: A Time-Tested Strategy for Amino Acid Synthesis

The use of a hydantoin intermediate provides a reliable and scalable route to α,α-disubstituted amino acids. The overall synthetic strategy involves two key transformations:

  • Bucherer-Bergs Reaction: This multicomponent reaction efficiently constructs the 5,5-disubstituted hydantoin ring from a ketone, a cyanide source, and a source of ammonia and carbon dioxide.[7][8]

  • Hydrolysis: The stable hydantoin ring is subsequently hydrolyzed under basic conditions to yield the desired non-natural amino acid.[2]

This two-step process is amenable to a wide range of ketone starting materials, allowing for the synthesis of a diverse library of NNAAs.

Synthesis_Pathway Ketone 3-Methyl-2-butanone Hydantoin 5-Isopropyl-5-methylhydantoin Ketone->Hydantoin Bucherer-Bergs Reaction Reagents_1 KCN, (NH4)2CO3 Ethanol/Water, Heat Amino_Acid 2-Amino-2,3-dimethyl- butanoic Acid Hydantoin->Amino_Acid Hydrolysis Reagents_2 Ba(OH)2, H2O Heat

Figure 1: Overall synthetic workflow for the preparation of 2-amino-2,3-dimethylbutanoic acid.

Part 1: Synthesis of 5-Isopropyl-5-Methylhydantoin via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis, prized for its operational simplicity and the accessibility of its starting materials.[1] The reaction proceeds through the in-situ formation of an aminonitrile intermediate, which then cyclizes to the stable hydantoin ring.[9] For sterically hindered ketones like 3-methyl-2-butanone, optimizing reaction conditions is crucial to achieving high yields.

Experimental Protocol: Bucherer-Bergs Synthesis

This protocol is adapted from established procedures for the synthesis of 5,5-disubstituted hydantoins.[10][11]

Materials:

  • 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Potassium cyanide (KCN) (EXTREME CAUTION: Highly Toxic!)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine 3-methyl-2-butanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.5 eq) in a round-bottom flask.

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask, ensuring the solids are adequately suspended.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require an extended period (12-24 hours) due to the sterically hindered nature of the ketone.[12]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Precipitation: Slowly and carefully acidify the cold reaction mixture with concentrated HCl to a pH of approximately 6-7. This should be done in the fume hood as toxic HCN gas may be evolved. The 5-isopropyl-5-methylhydantoin product will precipitate out of solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:
  • Excess Reagents: An excess of potassium cyanide and ammonium carbonate is used to drive the equilibrium towards product formation and to compensate for the potential decomposition of ammonium carbonate at elevated temperatures.[12]

  • Solvent System: The ethanol/water mixture is a common solvent for the Bucherer-Bergs reaction as it helps to dissolve both the organic ketone and the inorganic salts.[3]

  • Temperature: Heating is necessary to overcome the activation energy of the reaction, particularly with a less reactive, sterically hindered ketone.[1]

  • Acidification: Acidification protonates the hydantoin, reducing its solubility in the aqueous medium and causing it to precipitate, which allows for easy isolation.[9]

Bucherer_Bergs_Workflow cluster_0 Reaction cluster_1 Work-up & Isolation Combine Combine Ketone, KCN, (NH4)2CO3 AddSolvent Add Ethanol/Water Combine->AddSolvent Reflux Heat to Reflux (12-24h) AddSolvent->Reflux Cool Cool to Room Temp. then Ice Bath Reflux->Cool Acidify Acidify with HCl to pH 6-7 Cool->Acidify Filter Vacuum Filter Solid Acidify->Filter Wash Wash with Cold Water & Ethanol Filter->Wash Purify Recrystallize Wash->Purify

Figure 2: Step-by-step workflow for the Bucherer-Bergs synthesis of 5-isopropyl-5-methylhydantoin.

Part 2: Hydrolysis of 5-Isopropyl-5-Methylhydantoin to 2-Amino-2,3-dimethylbutanoic Acid

The hydrolysis of the hydantoin ring is a critical step in liberating the desired amino acid. For sterically hindered 5,5-disubstituted hydantoins, harsh conditions are often required to achieve complete conversion.[13] The use of barium hydroxide is a well-established method for this transformation, as it effectively drives the reaction to completion.[2][14] Alternatively, enzymatic hydrolysis using hydantoinases offers a milder and more stereoselective approach, though enzyme selection and optimization are key.[15][16]

Experimental Protocol: Chemical Hydrolysis

Materials:

  • 5-Isopropyl-5-methylhydantoin

  • Barium hydroxide octahydrate (Ba(OH)₂)

  • Deionized water

  • Dry ice (solid CO₂) or Ammonium Carbonate

  • Diatomaceous earth (Celite®)

  • Autoclave or a sealed, high-pressure reaction vessel

  • Heating mantle with stirring

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, suspend 5-isopropyl-5-methylhydantoin (1.0 eq) in a solution of barium hydroxide (2.0-3.0 eq) in deionized water.

  • Reaction: Seal the vessel and heat the mixture to 140-160 °C with stirring for 12-24 hours. The elevated temperature and pressure are necessary to facilitate the hydrolysis of the sterically hindered hydantoin.

  • Work-up: After cooling the reaction to room temperature, carefully vent the vessel.

  • Barium Carbonate Precipitation: Add crushed dry ice or a solution of ammonium carbonate to the reaction mixture to precipitate the excess barium ions as barium carbonate (BaCO₃).

  • Filtration: Filter the mixture through a pad of diatomaceous earth to remove the precipitated barium carbonate. Wash the filter cake with hot water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino acid. The product can be further purified by recrystallization from a suitable solvent, such as water/ethanol.

Rationale for Method Selection:
  • Barium Hydroxide: Barium hydroxide is a strong base that is effective for the hydrolysis of amides and related functional groups. Its use is particularly advantageous in this context because the excess can be easily removed by precipitation as insoluble barium carbonate.

  • High Temperature and Pressure: The steric hindrance around the C5 position of the hydantoin ring makes it resistant to hydrolysis under standard conditions. The use of an autoclave allows for temperatures above the boiling point of water, significantly accelerating the reaction rate.

Hydrolysis_Workflow cluster_0 Hydrolysis Reaction cluster_1 Product Isolation Combine Suspend Hydantoin in Ba(OH)2 Solution Heat Heat in Autoclave (140-160°C, 12-24h) Combine->Heat Cool Cool to Room Temp. Heat->Cool Precipitate Add Dry Ice or (NH4)2CO3 to Precipitate BaCO3 Cool->Precipitate Filter Filter through Diatomaceous Earth Precipitate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Recrystallize Concentrate->Purify

Figure 3: Step-by-step workflow for the hydrolysis of 5-isopropyl-5-methylhydantoin.

Data and Characterization

Thorough characterization of the intermediate and final product is essential to confirm their identity and purity. The following table summarizes expected analytical data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)Expected IR Bands (cm⁻¹)
5-Isopropyl-5-methylhydantoin C₇H₁₂N₂O₂156.18~10.5 (s, 1H, NH), ~8.0 (s, 1H, NH), ~2.2 (m, 1H, CH), ~1.3 (s, 3H, CH₃), ~0.9 (d, 6H, CH(CH₃)₂)~178 (C=O), ~157 (C=O), ~65 (C5), ~35 (CH), ~25 (CH₃), ~17 (CH(CH₃)₂)3200-3400 (N-H stretch), 1700-1780 (C=O stretch)
2-Amino-2,3-dimethylbutanoic Acid C₆H₁₃NO₂131.17~3.5 (br s, 2H, NH₂), ~2.1 (m, 1H, CH), ~1.2 (s, 3H, CH₃), ~0.9 (d, 6H, CH(CH₃)₂)~175 (C=O), ~60 (Cα), ~34 (CH), ~23 (CH₃), ~17 (CH(CH₃)₂)3000-3400 (N-H, O-H stretch), 1580-1650 (N-H bend), 1300-1400 (C=O stretch)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[5]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low yield in Bucherer-Bergs reaction Incomplete reaction due to steric hindrance.Increase reaction time and/or temperature. Consider using a sealed reaction vessel to reach higher temperatures.[1][12]
Decomposition of ammonium carbonate.Use fresh, high-quality ammonium carbonate.
Incomplete hydrolysis of hydantoin Insufficiently harsh reaction conditions.Increase the concentration of barium hydroxide, the reaction temperature, and/or the reaction time.
Poor solubility of the hydantoin.Ensure vigorous stirring during the hydrolysis reaction.
Product contamination Side reactions during synthesis or hydrolysis.Purify the intermediate hydantoin thoroughly before hydrolysis. Optimize purification methods (e.g., recrystallization solvent system, column chromatography).[12]

Conclusion

The synthesis of non-natural amino acids via a 5,5-disubstituted hydantoin intermediate is a powerful and adaptable methodology for accessing novel chemical entities for drug discovery. The Bucherer-Bergs reaction provides a straightforward entry to the key hydantoin scaffold, and subsequent hydrolysis, although sometimes requiring forcing conditions for sterically hindered substrates, reliably yields the desired α,α-disubstituted amino acid. By understanding the principles behind each step and employing careful optimization, researchers can efficiently generate a wide array of unique building blocks to push the boundaries of therapeutic design.

References

  • BenchChem. (2025). Technical Support Center: Bucherer-Bergs Hydantoin Synthesis. BenchChem.
  • Bucherer, H. T., & Bergs, W. (1934).
  • Crosby, J. (2018). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
  • D'yakonov, V. A., & Dzhemilev, U. M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3998.
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Alfa Chemistry.
  • Wikipedia. (2023, December 1). Bucherer–Bergs reaction. In Wikipedia.
  • MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia.
  • Serebryany, V. N., & Belokon, Y. N. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3998.
  • Hartley, C. (n.d.). Figure 1.4: The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid...
  • Alfa Chemistry. (n.d.). CAS 16935-34-5 5-Isopropylhydantoin. Alfa Chemistry.
  • Aiyelabola, T. O., et al. (2012). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. Open Journal of Inorganic Chemistry, 2(3), 51-57.
  • United States Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. USP.
  • United States Pharmacopeia. (2002, July 18). AMINO ACID ANALYSIS.
  • Ichitani, M., et al. (2014). Crystal structures of racemic and enantiomeric 5-isopropyl-5-methylhydantoin. European Journal of Chemistry, 5(1), 6-10.
  • Clayden, J., & Yagupsky, Y. (2015). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chemical Science, 6(11), 6337-6342.
  • PubChem. (n.d.). 2-Amino-2,3-dimethylbutanoic acid.
  • BenchChem. (2025). Synthesis of (2R)-2,3-dimethylbutanoic acid: An In-depth Technical Guide. BenchChem.
  • Siopa, F., et al. (2024, October 16). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv.
  • MedChemExpress. (n.d.). (S)-2-Amino-2,3-dimethylbutanoic acid. MedChemExpress.
  • Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(21), 3339-3350.
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of 2,3-Dimethylbutanoic Acid. BenchChem.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Process for the preparation of alpha-amino acids by hydrolysis of hydantoins at elevated pressure and elevated temperature. U.S.
  • Völkel, D., & Wagner, F. (1995). Reaction mechanism for the conversion of 5-monosubstituted hydantoins to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 750, 1-9.
  • PubChem. (n.d.). 5-Methylhydantoin.
  • Atanasova, M., et al. (2022).
  • Al-Tel, T. H. (2010). Synthesis and applications of methyleneaziridines. Arkivoc, 2010(i), 26-53.
  • Izquierdo, J., et al. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Chemistry – A European Journal, 24(28), 7217-7227.
  • Bommarius, A. S., et al. (2004). Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature.
  • de la Torre, M. C., & Sierra, M. A. (2004). Synthesis and Reactivity of 5-Methylenehydantoins. The Journal of Organic Chemistry, 69(18), 6098-6105.
  • Echemi. (n.d.). Difficult hydrolysis of an hindered ester.
  • Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(14), 2203-2206.

Sources

Application Note: Catalytic Enantioselective Synthesis of 5-Isopropyl-5-methylhydantoin via Chiral Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Causality

Hydantoins bearing a C5-quaternary stereocenter are privileged scaffolds in medicinal chemistry, serving as potent pharmacophores for anticonvulsant, antimicrobial, and antitumor agents. Furthermore, they act as highly stable precursors for the synthesis of unnatural


-dialkyl amino acids. While the structural properties of 5-isopropyl-5-methylhydantoin have been thoroughly characterized crystallographically[1], its de novo catalytic enantioselective synthesis presents a distinct chemical challenge: the construction of a sterically congested quaternary stereocenter.

While recent advances have enabled the synthesis of 5,5-disubstituted hydantoins via organocatalytic Michael additions to hydantoin surrogates[2], constructing the specific isopropyl-methyl quaternary center requires a different strategic approach.

Retrosynthetic Logic and Causality

Attempting to alkylate an alanine-derived Schiff base with an isopropyl halide typically results in poor yields and low enantiomeric excess (ee) due to the sluggish


 kinetics of secondary electrophiles. To circumvent this, our protocol reverses the polarity of the alkylation sequence. We utilize the Schiff base of L-valine (which already contains the isopropyl group) and subject it to asymmetric methylation using methyl iodide (MeI). Methylation is kinetically highly favorable, ensuring rapid conversion and minimizing side reactions.

To achieve high enantioselectivity, we employ Chiral Phase-Transfer Catalysis (C-PTC) using a Maruoka-type catalyst (an N-spiro chiral quaternary ammonium bromide)[3]. In a biphasic system (Toluene/50% aqueous KOH), the highly lipophilic catalyst extracts hydroxide ions into the organic phase to deprotonate the valine Schiff base. The resulting enolate forms a tight, highly organized chiral ion pair with the catalyst's quaternary ammonium cation. The rigid binaphthyl backbone of the catalyst effectively shields one face of the enolate, forcing the methyl iodide to approach exclusively from the unhindered face, thereby generating the quaternary stereocenter with exceptional enantioselectivity[4].

Following the asymmetric alkylation, a classical Urech-type cyclization using potassium cyanate (KOCN) is employed. Because this cyclization operates strictly on the amine and carboxylic acid moieties, the newly formed C5 quaternary stereocenter is preserved with zero risk of racemization.

Reaction Pathway Visualization

SynthesisWorkflow Node1 Valine Schiff Base (Precursor) Node2 α-Methylvaline Schiff Base (Quaternary Center) Node1->Node2 MeI, Maruoka Catalyst 50% KOH, Toluene, 0 °C Node3 α-Methylvaline (Chiral Amino Acid) Node2->Node3 1M HCl, THF Schiff Base Hydrolysis Node4 5-Isopropyl-5-methylhydantoin (Final Product) Node3->Node4 KOCN, H2O, then 10% HCl, 90 °C

Caption: Reaction pathway for the catalytic enantioselective synthesis of 5-isopropyl-5-methylhydantoin.

Experimental Protocols

Step 1: Catalytic Asymmetric Methylation

Objective: Establish the C5 quaternary stereocenter via C-PTC.

  • Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add tert-butyl 2-(diphenylmethyleneamino)-3-methylbutanoate (Valine Schiff base, 1.0 mmol, 351 mg) and the (S,S)-Maruoka Catalyst (1 mol%, 0.01 mmol).

  • Solvent Addition: Dissolve the mixture in anhydrous toluene (5.0 mL) under an argon atmosphere.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lower temperatures increase the rigidity of the chiral ion pair, significantly enhancing facial discrimination and ee.

  • Base Addition: Add 50% aqueous KOH solution (5.0 mL) dropwise under vigorous stirring (1000 rpm). High stirring rates are critical to maximize the interfacial surface area between the aqueous and organic phases.

  • Alkylation: Add methyl iodide (MeI, 1.2 mmol, 75

    
    L) dropwise. Stir the biphasic mixture at 0 °C for 12 hours.
    
  • Workup: Quench the reaction with cold water (10 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to yield the

    
    -methylvaline Schiff base.
    
Step 2: Hydrolysis to -Methylvaline

Objective: Remove the diphenylmethylene and tert-butyl protecting groups.

  • Schiff Base Cleavage: Dissolve the purified intermediate from Step 1 in THF (5.0 mL). Add 1M aqueous HCl (5.0 mL) and stir at room temperature for 4 hours.

  • Ester Hydrolysis: To fully cleave the tert-butyl ester, concentrate the THF, add concentrated HCl (3.0 mL), and heat to 60 °C for 6 hours.

  • Isolation: Cool to room temperature, wash the aqueous layer with diethyl ether (2 x 10 mL) to remove benzophenone, and lyophilize the aqueous layer to obtain enantiopure

    
    -methylvaline hydrochloride as a white solid.
    
Step 3: Hydantoin Cyclization

Objective: Construct the hydantoin ring with complete retention of stereochemistry.

  • Ureido Acid Formation: Dissolve the

    
    -methylvaline hydrochloride (0.8 mmol) in water (3.0 mL). Adjust the pH to 5-6 using 1M NaOH. Add potassium cyanate (KOCN, 1.6 mmol, 130 mg) and stir at 60 °C for 2 hours.
    
  • Acid-Catalyzed Cyclization: Carefully acidify the reaction mixture by adding 10% aqueous HCl (2.0 mL) until pH < 2. Heat the solution to 90 °C for 4 hours. Causality: The acidic environment drives the intramolecular dehydrative cyclization of the ureido intermediate into the thermodynamically stable hydantoin ring.

  • Crystallization: Allow the mixture to cool to 4 °C overnight. Collect the precipitated (S)-5-isopropyl-5-methylhydantoin via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

Data Presentation & Analytical Validation

The optimization of the critical asymmetric methylation step (Step 1) is summarized below. The data demonstrates the necessity of the Maruoka catalyst and the impact of temperature on enantioselectivity.

Table 1: Optimization of Asymmetric Methylation of Valine Schiff Base

Catalyst SystemBase ConcentrationTemperature (°C)Isolated Yield (%)Enantiomeric Excess (ee %)*
TBAB (Achiral Control)50% KOH25850
(S,S)-Maruoka Catalyst50% KOH258889
(S,S)-Maruoka Catalyst 50% KOH 0 91 96
(S,S)-Maruoka Catalyst30% KOH07292

*Determined via Chiral HPLC analysis (Chiralcel OD-H column, Hexane/i-PrOH 98:2, 1.0 mL/min) after Step 1.

References

1.[1] Ichitani, M., Kitoh, S., Tanaka, K., Fujinami, S., Suda, M., Honda, M., & Kunimoto, K. (2014). Crystal structures of racemic and enantiomeric 5-isopropyl-5-methylhydantoin. European Journal of Chemistry. URL:[Link] 2.[2] Izquierdo, J., Etxabe, J., Duñabeitia, E., Landa, A., Oiarbide, M., & Palomo, C. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Chemistry - A European Journal. URL:[Link] 3.[4] Porta, R., Benaglia, M., & Puglisi, A. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. National Center for Biotechnology Information (PMC). URL:[Link] 4.[3] Maruoka, K. (2006). Development of Chiral Phase-transfer Catalysts (Japan Academy Prize Outline). The Japan Academy. URL:[Link]

Sources

Application Note: HPLC Method Development for 5-Isopropyl-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

5-isopropyl-5-methylimidazolidine-2,4-dione (CAS: 6345-35-3), often referred to as 5-isopropyl-5-methylhydantoin , is a 5,5-disubstituted hydantoin derivative. It is structurally significant as a precursor in the Bucherer-Bergs synthesis of


-methylvaline and serves as a potential metabolite or impurity in the processing of valine-derived pharmaceuticals.

The detection of this molecule presents specific chromatographic challenges:

  • Weak Chromophore: The lack of extended conjugation limits UV absorbance to the low-UV region (amide/imide transitions).

  • Ionization Behavior: The hydantoin ring possesses a weakly acidic proton (N3 position, pKa

    
     8.5–9.0), necessitating pH control to prevent peak broadening or split peaks.
    

This guide provides a comprehensive, self-validating protocol for developing a robust RP-HPLC method for this analyte. We move beyond simple "recipes" to explain the causality behind every parameter, ensuring you can adapt the method to your specific matrix.

Physicochemical Profiling & Method Strategy

Before injection, we must understand the analyte's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
Structure 5,5-dialkylhydantoinModerately polar core; hydrophobic alkyl side chains.
pKa 8.5 – 9.1 (Imide N-H)Critical: Mobile phase pH must be < 6.5 to keep the analyte neutral (protonated).
LogP 0.5 – 1.2Retains well on C18 columns; requires moderate organic modifier.
UV Max ~200–210 nmDetection must be performed at 210 nm . Solvents must be UV-transparent (HPLC-grade ACN, Phosphate).
Mechanism of Separation

We utilize Reversed-Phase Chromatography (RPC) .[1] The separation relies on the hydrophobic interaction between the isopropyl/methyl groups of the analyte and the C18 alkyl chains of the stationary phase.

  • pH Control: By maintaining the mobile phase pH at 3.0 (well below the pKa), we suppress the ionization of the N3 nitrogen. This ensures the molecule exists in a single, neutral state, preventing peak tailing and ensuring reproducible retention times.

Experimental Protocol

Reagents & Equipment[2][3][4][5]
  • Instrument: HPLC system with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (L1 packing), 150 mm

    
     4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).
    
  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade), Phosphoric Acid (85%).

Mobile Phase Preparation[6]
  • Mobile Phase A (Aqueous): 10 mM Potassium Phosphate buffer, adjusted to pH 3.0 with dilute Phosphoric Acid.

    • Why Phosphate? Excellent buffering capacity at pH 3.0 and transparent at 210 nm.

  • Mobile Phase B (Organic): 100% Acetonitrile.

    • Why ACN? Lower UV cutoff than Methanol, essential for detection at 210 nm.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 5-isopropyl-5-methylimidazolidine-2,4-dione into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate if necessary.[2]

  • Working Standard (50 µg/mL): Dilute the Stock Solution with Mobile Phase A to the desired concentration.

    • Note: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak distortion.

Chromatographic Conditions (Scouting Gradient)

This initial gradient is designed to elute the analyte while assessing potential matrix interferences.

  • Flow Rate: 1.0 mL/min[3][2][4]

  • Temperature: 30°C (Controls viscosity and mass transfer kinetics)

  • Injection Volume: 10 µL

  • Detection: UV @ 210 nm (Reference: 360 nm / none)

Time (min)% Mobile Phase B (ACN)Event
0.010%Initial Hold (Equilibration)
10.060%Linear Gradient Elution
12.060%Wash
12.110%Return to Initial
17.010%Re-equilibration

Expected Retention: The analyte is expected to elute between 6–9 minutes (approx. 30-40% B). Once the retention time (


) is confirmed, the method can be converted to an isocratic run (e.g., 35% ACN) for routine QC analysis to save time.

Method Development Logic & Workflow

The following diagram illustrates the decision-making process for optimizing this specific method.

MethodDevelopment Start Start: Method Development AnalyteCheck Analyze Structure: 5-isopropyl-5-methylhydantoin (Weak UV, pKa ~8.5) Start->AnalyteCheck ColumnSel Select Column: C18 (Hydrophobic Retention) AnalyteCheck->ColumnSel MobilePhase Mobile Phase Selection: Buffer pH 3.0 + ACN ColumnSel->MobilePhase Wavelength Select Wavelength: 210 nm (Amide band) MobilePhase->Wavelength Scouting Run Scouting Gradient (10-60% B) Wavelength->Scouting Decision Peak Shape & Retention? Scouting->Decision OptimizeIso Optimize Isocratic: Set %B to elute at k' = 3-5 Decision->OptimizeIso Good Separation FixTailing Troubleshoot: Lower pH or Add Buffer Decision->FixTailing Tailing/Split Validation Final Validation: Linearity, Precision, LOQ OptimizeIso->Validation FixTailing->MobilePhase Adjust pH

Figure 1: Decision tree for HPLC method development of hydantoin derivatives.

Validation Parameters (Self-Validating System)

To ensure the method is reliable ("Trustworthiness"), perform the following validation steps.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard (50 µg/mL) before every sample set.

  • RSD of Area:

    
     2.0%[2]
    
  • Tailing Factor (

    
    ):  0.8 – 1.5
    
  • Theoretical Plates (

    
    ):  > 2000
    
Linearity & Range

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance:

    
    .
    
  • Visual Check: Residual plot should show random distribution, not a "U" shape.

Limit of Quantitation (LOQ)

Due to the weak UV signal, LOQ is a critical parameter.

  • Method: Signal-to-Noise (S/N) ratio of 10:1.

  • Estimated LOQ: ~1–5 µg/mL (dependent on detector sensitivity at 210 nm).

Troubleshooting Guide

IssueRoot CauseCorrective Action
High Baseline Noise Solvent absorption at 210 nm.Ensure ACN is HPLC-grade. Do not use Acetate or Formate buffers (high UV cutoff); stick to Phosphate.
Peak Tailing Secondary interactions or ionization.Ensure pH is

3.0. Increase buffer concentration to 25 mM if necessary.
Retention Time Drift Temperature fluctuation or column equilibration.Use a column oven (30°C). Ensure 10 column volumes of equilibration between runs.
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase or a weaker solvent (more water).

References

  • Žuvela, P. et al. (2025). Lipophilicity Assessment of Some 5,5-Disubstituted Hydantoins by the Means of Reversed Phase Liquid Chromatography. ResearchGate. Link

  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Reaction Kinetics of 1,3-Dibromo-5,5-dimethylhydantoin. BenchChem Application Notes. Link

  • Gomes, F. P. et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC. SciSpace/MDPI. Link

  • Reijenga, J. et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights.
  • PubChem. Compound Summary for CID 80466: 5-Isopropyl-5-methylhydantoin. National Library of Medicine. Link

Sources

recrystallization solvents for purifying 5-isopropyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thermodynamic Optimization of Recrystallization Solvents for the Purification of 5-Isopropyl-5-methylhydantoin

Introduction & Mechanistic Rationale

5-Isopropyl-5-methylhydantoin (IPrMH) is a sterically hindered, polar heterocyclic compound. It is typically synthesized via the Bucherer-Bergs multicomponent reaction, wherein 3-methyl-2-butanone is heated with potassium cyanide and ammonium carbonate in aqueous ethanol[1]. Because this reaction can generate structurally similar byproducts and leave unreacted starting materials, rigorous purification is mandatory.

As a purification strategy, recrystallization is the gold standard for isolating highly pure IPrMH. The selection of the recrystallization solvent is dictated by the molecule's dual nature: it possesses a highly polar imidazolidine-2,4-dione core capable of extensive hydrogen bonding, alongside lipophilic C5-isopropyl and methyl substituents.

Solvent/Anti-Solvent Pairing (Ethanol/Water): Ethanol acts as an ideal primary solvent because it effectively solvates the lipophilic alkyl chains and disrupts the intermolecular N-H···O hydrogen bonds of the hydantoin core at elevated temperatures[2]. Water serves as a potent anti-solvent. Because water has a high dielectric constant, its dropwise addition to the ethanolic solution forces the hydrophobic isopropyl groups to aggregate. This drastically reduces the metastable zone width and induces supersaturation, driving the thermodynamically favored formation of crystalline networks[2][3].

Single-Solvent Alternative (Acetonitrile): For crude mixtures containing highly polar impurities that might co-precipitate in water, acetonitrile offers an alternative single-solvent route. It provides a steep solubility curve for hydantoins, allowing complete dissolution at its boiling point (82 °C) and near-complete precipitation upon cooling[4].

Physical and Crystallographic Properties

Understanding the solid-state properties of IPrMH is critical for validating the success of the recrystallization. Notably, racemic IPrMH does not crystallize as a conglomerate, but rather as a true racemic compound[5].

Table 1: Comparative Solid-State Properties of IPrMH

Property Racemic IPrMH Enantiomeric IPrMH Causality / Significance

| Melting Point (°C) |


 °C | 

(Base) | The 25 °C depression in the racemate is a critical self-validating metric for enantiomeric purity[5]. | | Crystal Lattice | Racemic Compound | Homochiral | Dictates solubility curves; racemates and enantiomers may require slightly different solvent volumes[5]. | | Graph-Set Motif |

rings |

rings | Molecules connect via N−H···O hydrogen bonds into infinite 1D tapes[5]. | | Infrared Spectrum | Identical to enantiomer | Identical to racemate | IR cannot distinguish the racemate from the enantiomer due to identical local H-bond environments[5]. |

Experimental Workflow

Workflow crude Crude 5-Isopropyl-5-methylhydantoin dissolve Dissolve in Boiling Ethanol (Primary Solvent) crude->dissolve Heat to 78°C in Erlenmeyer antisolvent Titrate with Hot Water (Anti-Solvent) until Turbid dissolve->antisolvent Maintain Temperature reheat Add Drops of Ethanol & Reheat (Achieve Clear Saturation) antisolvent->reheat Visual Cloud Point cool Controlled Cooling (Room Temp -> 4°C) reheat->cool Induce Nucleation filter Vacuum Filtration & Ice-Cold Solvent Wash cool->filter Crystallization pure Pure IPrMH Crystals (R22(8) H-Bonded Tapes) filter->pure Dry in Vacuo

Workflow for the solvent/anti-solvent recrystallization of 5-isopropyl-5-methylhydantoin.

Step-by-Step Recrystallization Protocol (Ethanol/Water)

This protocol is designed as a self-validating system. Visual cues at each stage confirm that the thermodynamic parameters of the solution are correct.

Phase 1: Dissolution and Saturation

  • Apparatus Setup: Place the crude IPrMH in an Erlenmeyer flask. Causality: An Erlenmeyer flask is mandatory; a beaker allows uncontrolled solvent evaporation, which prematurely alters the solvent/anti-solvent ratio and traps impurities[3].

  • Primary Solvation: Add a minimal volume of boiling ethanol (approx. 4 mL per 1 g of crude) and a boiling stick. Heat the mixture to a gentle boil until the solid is completely dissolved[3].

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal to the hot solution to adsorb conjugated impurities, then perform a hot gravity filtration[2].

  • Anti-Solvent Titration: While maintaining the solution at a boil, add hot water dropwise. Continue the addition until the solution reaches a "cloud point" (a persistent, slight turbidity). Self-Validation Check: This turbidity visually confirms that the solution has reached exact thermodynamic saturation[3].

  • Re-clarification: Add boiling ethanol dropwise (usually 1-3 drops) just until the turbidity clears. The solution is now perfectly primed for optimal crystal growth.

Phase 2: Nucleation and Crystal Growth 6. Controlled Cooling: Remove the flask from the heat source and allow it to cool undisturbed to room temperature. Causality: Rapid cooling forces the compound to "oil out" (form an amorphous liquid phase) or traps impurities within the rapidly forming crystal lattice. Slow cooling ensures the thermodynamically stable ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 hydrogen-bonded tapes form[5].
7. Deep Cooling:  Once the flask reaches room temperature and significant crystallization is visible, place the flask in an ice bath (0–4 °C) for 15 minutes to maximize the yield by minimizing residual solubility[2].

Phase 3: Isolation and Washing 8. Filtration: Harvest the crystals via vacuum filtration using a Büchner funnel. 9. Solvent Wash: Break the vacuum, add a minimal amount of ice-cold wash solvent (e.g., 60% ethanol/water), and reapply the vacuum. Causality: The wash solvent must be colder and slightly more polar ("worse") than the primary recrystallization mixture to wash away surface impurities without dissolving the purified bulk crystal[2][3]. 10. Drying: Leave the crystals under vacuum for 10 minutes, then transfer to a desiccator to dry to constant weight.

Troubleshooting & Analytical Validation

  • Issue: The Compound "Oils Out"

    • Cause: The solvent mixture cooled too rapidly, or the concentration of water is too high, causing the IPrMH to separate as a liquid phase rather than nucleating as a solid[2].

    • Correction: Reheat the mixture to a boil until the oil dissolves. Add a small amount of ethanol to increase the dissolving power, then ensure the cooling process is strictly gradual[2].

  • Analytical Validation (Melting Point):

    • Take the melting point of the dried product. If you synthesized the racemic mixture, the melting point should be sharp but will be exactly 25 °C lower than the literature value for the pure enantiomer[5]. A broad melting range indicates that a second recrystallization is required.

References

Sources

Application Note: Preparation of 5-Isopropyl-5-methyl-2-thiohydantoin Derivatives

[1]

Abstract & Strategic Significance

The 5-isopropyl-5-methyl-2-thiohydantoin scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of non-steroidal Androgen Receptor (AR) antagonists (e.g., structural analogs of Enzalutamide and Apalutamide) and as robust standards in C-terminal protein sequencing (Schlack-Kumpf degradation).

Unlike simple 5-monosubstituted thiohydantoins, the 5,5-disubstituted core presents unique synthetic challenges due to steric hindrance at the quaternary carbon. This steric bulk, derived from the precursor


-methylvaline

This guide details two validated protocols for synthesizing these derivatives:

  • Protocol A (Green Chemistry): A solvent-free melt method for unsubstituted (

    
    -H) scaffolds.
    
  • Protocol B (Library Synthesis): A solution-phase coupling with isothiocyanates for

    
    -substituted derivatives (common in drug discovery).
    

Chemical Strategy & Mechanism[2][3][4][5][6]

The synthesis relies on the cyclization of


Reaction Pathways[3][4][6]
  • Pathway A (Thiourea Melt): Utilizes thermal energy to drive the condensation of free amino acid and thiourea. This is thermodynamically favored at high temperatures (

    
    C) to overcome the steric barrier of the isopropyl group.
    
  • Pathway B (Isothiocyanate Coupling): A two-step Edman-type degradation chemistry. The amine attacks the isothiocyanate to form a thiourea intermediate, which is then acid-cyclized.

Mechanistic Workflow (DOT Visualization)

Thiohydantoin_SynthesisPrecursorα-Methylvaline(Precursor)Inter_AThiocarbamoylIntermediatePrecursor->Inter_A + Thiourea(Solvent-Free Melt)Inter_BThioureaAdductPrecursor->Inter_B + R-NCS(Base/MeOH)ThioureaThiourea(Source A)Thiourea->Inter_AITCIsothiocyanate (R-NCS)(Source B)ITC->Inter_BCyclizationCyclization(Acid/Heat)Inter_A->CyclizationInter_B->CyclizationProduct_A5-isopropyl-5-methyl-2-thiohydantoin(Unsubstituted)Cyclization->Product_APath AProduct_B3-Substituted-5-isopropyl-5-methyl-2-thiohydantoinCyclization->Product_BPath B

Figure 1: Bifurcated synthetic strategy for 5,5-disubstituted thiohydantoins depending on the desired N3-substitution.

Protocol A: Solvent-Free Synthesis (Unsubstituted)

Application: Best for generating the core scaffold or reference standards. Source: Adapted from Ichitani et al. (2013) [1].[1]

Materials
  • Substrate: L-

    
    -Methylvaline (CAS: 19985-39-8) or DL-mixture.
    
  • Reagent: Thiourea (excess).

  • Equipment: Oil bath or heating block capable of

    
    C.
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask, mix L-

    
    -methylvaline (1.0 eq) and Thiourea (2.0 eq). Grind them together briefly to ensure intimate contact.
    
    • Note: No solvent is used. The reaction relies on the melting of thiourea (mp

      
      C) to act as both solvent and reagent.
      
  • Thermal Reaction: Heat the mixture to 170–180°C for 2 hours.

    • Observation: The mixture will melt into a homogeneous liquid. Evolution of ammonia gas (

      
      ) indicates reaction progress.
      
    • Critical Control: Do not exceed

      
      C to prevent decomposition of the amino acid.
      
  • Cooling & Workup: Cool the reaction mass to room temperature. It will solidify.

  • Extraction: Add water (10 mL per gram of substrate) and heat briefly to dissolve excess thiourea. The product is less soluble in cold water than thiourea.

  • Purification:

    • Filter the resulting precipitate.

    • Recrystallization: Recrystallize from Ethanol/Water (1:1).

    • Yield Expectation: 60–75%.

Protocol B: Solution-Phase Synthesis (N3-Substituted)

Application: Synthesis of drug-like molecules (e.g., Enzalutamide analogs) where

Source:
Materials
  • Substrate:

    
    -Methylvaline methyl ester hydrochloride.
    
  • Reagent: Isothiocyanate (e.g., Phenyl isothiocyanate, 4-cyano-3-(trifluoromethyl)phenyl isothiocyanate).

  • Base: Triethylamine (TEA) or Pyridine.

  • Solvent: Ethanol or DMF.

Step-by-Step Methodology
  • Thiourea Formation:

    • Dissolve

      
      -methylvaline methyl ester HCl (1.0 eq) in Ethanol.
      
    • Add TEA (2.0 eq) to neutralize the salt and catalyze the nucleophilic attack.

    • Add the Isothiocyanate (1.1 eq) dropwise.

    • Reflux for 2–4 hours. Monitor by TLC (formation of the thiourea intermediate).

  • Acid Cyclization:

    • Once the intermediate is formed, add HCl (6M, aq) to the reaction mixture (approx 20% v/v of total volume).

    • Reflux for an additional 1–2 hours.

    • Mechanism:[2][3][4][5] The acid catalyzes the attack of the thiourea nitrogen on the ester carbonyl, releasing methanol.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dilute with water and extract with Ethyl Acetate.

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your data against these expected parameters.

Data Summary Table
Parameter5-isopropyl-5-methyl-2-thiohydantoinDiagnostic Feature
Appearance White to off-white crystalline solid-
Melting Point 220–225°C (dec)High mp indicates purity; sharp range required.
IR Spectroscopy

: ~1740 cm⁻¹

: ~1250 cm⁻¹
Distinct carbonyl and thiocarbonyl stretches.[6]
¹H NMR (DMSO-d₆)

0.8–0.9 (d, 6H, Isopropyl methyls)

1.3 (s, 3H, C5-Methyl)

1.9 (m, 1H, Isopropyl CH)

10.0+ (s, NH)
Key Check: The C5-Methyl must be a singlet. If it splits, racemization or wrong precursor.
Chirality Maintains configuration of precursor(S)-isomer is derived from L-amino acid.
Structural Verification Diagram

Structure_ValidationAnalysisValidation StepsNMR1H NMR CheckLook for Singlet at ~1.3 ppm (C5-Me)Look for Doublet at ~0.9 ppm (Iso-Me)Analysis->NMRIRIR CheckThiocarbonyl (C=S) at ~1250 cm-1Carbonyl (C=O) at ~1740 cm-1Analysis->IRChiralChiral HPLCConfirm Enantiomeric Excess (ee%)Avoid Racemization during meltAnalysis->Chiral

Figure 2: Analytical decision tree for validating the 5,5-disubstituted scaffold.

Troubleshooting & Expert Tips

Steric Hindrance at C5

The isopropyl and methyl groups at position 5 create significant steric bulk.

  • Issue: Incomplete cyclization in Protocol B.

  • Solution: Increase reaction time or switch to a higher boiling solvent (e.g., Toluene/HCl) for the cyclization step. The "Gem-dialkyl effect" (Thorpe-Ingold effect) usually aids cyclization, but the isopropyl group is rotamerically bulky.

Racemization

While 5,5-disubstituted carbons are quaternary and chemically stable, the high heat in Protocol A can lead to partial racemization if the starting material is optically pure L-

  • Check: If optical purity is critical (e.g., for biological assays), use Protocol B with mild acid hydrolysis rather than the high-temp melt.

Solubility

These derivatives are often lipophilic.

  • Tip: For NMR, DMSO-

    
     is preferred over 
    
    
    due to the hydrogen-bonding nature of the thiohydantoin ring (unless N-substituted).

References

  • Ichitani, M., et al. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin.[1] European Journal of Chemistry, 4(4), 350-352.[1]

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[4] Acta Chemica Scandinavica, 4, 283-293.

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796.

  • Schlack, P., & Kumpf, W. (1926). Über eine neue Methode zur Ermittlung der Konstitution von Peptiden. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 154(3-6), 125-170.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Bucherer-Bergs Reaction for Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Bucherer-Bergs reaction, particularly when working with sterically demanding ketone substrates. As a robust and straightforward method for synthesizing 5,5-disubstituted hydantoins, the Bucherer-Bergs reaction is a cornerstone of heterocyclic chemistry.[1][2][3] However, its efficiency can be significantly hampered by steric hindrance around the carbonyl group, leading to low yields and incomplete reactions.

This document provides in-depth troubleshooting advice, optimized protocols, and a mechanistic rationale to help you overcome these challenges. Our approach is rooted in explaining the causality behind experimental choices, ensuring that you not only solve the immediate problem but also gain a deeper understanding of the reaction's intricacies.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when applying the Bucherer-Bergs reaction to sterically hindered ketones.

Question 1: Why is my reaction yield consistently low or non-existent when using a sterically hindered ketone?

Answer: Steric hindrance presents a multi-faceted challenge to the Bucherer-Bergs reaction by impeding key mechanistic steps. The primary bottlenecks are:

  • Initial Cyanohydrin Formation: The nucleophilic attack of the cyanide ion on the carbonyl carbon is sterically shielded by bulky substituents. This equilibrium may favor the starting ketone, especially if the substituents are large.

  • Aminonitrile Formation: The subsequent conversion of the cyanohydrin to the α-aminonitrile intermediate is also subject to steric congestion, slowing down the reaction rate.[3][4]

  • Overall Reaction Kinetics: The entire reaction cascade is slower for hindered substrates. Under standard conditions (e.g., 60-80°C in aqueous ethanol), the activation energy required to overcome these steric barriers may not be met, resulting in the recovery of unreacted starting material.[5]

Question 2: My reaction has stalled, and I'm primarily isolating the unreacted ketone. What are the first parameters I should adjust?

Answer: When a reaction with a hindered ketone fails under standard conditions, the primary levers to pull are temperature and pressure.

  • Increase Reaction Temperature: For many challenging substrates, such as benzophenone, elevating the temperature to 110°C or even 150°C is necessary.[1][6] This requires moving away from reflux in aqueous ethanol.

  • Use a Sealed Reaction Vessel: To reach temperatures above the boiling point of the solvent and to retain volatile components like ammonia (from the decomposition of ammonium carbonate), the reaction must be conducted in a sealed vessel, such as a steel bomb or a high-pressure autoclave.[1][5][6] This is one of the most effective strategies for driving the reaction to completion.

  • Prolong Reaction Time: Hindered substrates react more slowly. While a simple ketone might react in a few hours, a hindered substrate may require 10 to 90 hours to achieve a satisfactory yield.[1]

Question 3: I've confirmed the formation of the cyanohydrin intermediate via TLC or LCMS, but the reaction is not proceeding to the final hydantoin product. What is the likely bottleneck?

Answer: If the cyanohydrin is forming, the initial nucleophilic attack is successful, but the subsequent steps are failing. The bottleneck is likely the cyclization cascade.

  • Insufficient Ammonia/CO₂ Concentration: At higher temperatures, the equilibrium of ammonium carbonate decomposition shifts. In an open system, the ammonia and carbon dioxide can escape, starving the reaction. A sealed vessel is critical to maintain a high concentration of these essential reagents in the reaction medium.[5]

  • Hoyer Modification: For particularly stubborn cyclizations, consider the Hoyer modification. This involves heating the reaction mixture in an atmosphere of carbon dioxide under elevated pressure, which can significantly improve the yield of the final hydantoin.[1][2]

Question 4: What are the optimal solvent choices for sterically hindered ketones?

Answer: While 50-60% aqueous ethanol is standard, it is often unsuitable for hindered, nonpolar ketones due to poor solubility and a low boiling point.[1][3] For challenging substrates, high-boiling point, water-miscible solvents are superior.

  • Propylene Glycol: An excellent choice that allows for reaction temperatures up to 150°C and effectively dissolves many organic substrates.[1][6]

  • Melted Acetamide or Formamide: These solvents have been shown to dramatically improve yields for difficult cases.[1][2] They are highly polar and have very high boiling points, creating an effective reaction environment.

  • Polyethylene Glycol (PEG): Can also be used as a high-temperature solvent for these reactions.[6]

Advanced Strategies and Reaction Optimization

For substrates that remain recalcitrant even after basic troubleshooting, the following advanced strategies can be employed.

High-Temperature & High-Pressure Synthesis

This is the most direct approach for overcoming the high activation energy associated with hindered ketones. The combination of a high-boiling solvent and a sealed reaction vessel is key. The case of synthesizing Phenytoin from benzophenone is illustrative: yields can increase from a mere 7% under standard conditions to over 90% when the reaction is conducted in a steel bomb at elevated temperatures.[1]

Ultrasonication

The application of ultrasonic irradiation can accelerate hydantoin formation.[1][3] Sonication enhances mass transport and can provide the localized energy needed to overcome steric barriers, often allowing the reaction to proceed at lower temperatures and with shorter reaction times.[3] This is an excellent strategy to try before resorting to very high-pressure equipment.

Troubleshooting Workflow for Low Yield

The following decision tree provides a logical workflow for addressing low yields with sterically hindered ketones.

G start_node Low Yield with Hindered Ketone decision_node Reaction Outcome? start_node->decision_node Analyze Reaction Mixture (TLC/LCMS) action_node1 Incomplete Conversion decision_node->action_node1  Starting Material  Only action_node2 Intermediate Accumulation decision_node->action_node2  Cyanohydrin  Intermediate  Observed action_node3 Decomposition decision_node->action_node3  Complex Mixture  / Side Products action_node action_node end_node end_node sub_action1_1 1. Increase Temperature (110-150°C) 2. Use Sealed Vessel (Steel Bomb) 3. Prolong Reaction Time (24-90h) action_node1->sub_action1_1 Kinetics Issue sub_action2_1 1. Ensure Reaction is in Sealed Vessel 2. Consider Hoyer Modification (CO₂ atm.) action_node2->sub_action2_1 Cyclization Issue sub_action3_1 1. Check Reagent Quality (esp. (NH₄)₂CO₃) 2. Verify pH is 8-9 3. Confirm Stoichiometry (1:2:2 Ketone:KCN:(NH₄)₂CO₃) action_node3->sub_action3_1 Purity/Conditions Issue sub_action1_2 Change to High-Boiling Solvent (Propylene Glycol, Acetamide) sub_action1_1->sub_action1_2 end_node1 Improved Yield sub_action1_2->end_node1 Re-run Reaction sub_action2_1->end_node1 sub_action3_1->end_node1

Caption: Troubleshooting workflow for the Bucherer-Bergs reaction.

Data Summary: Optimizing Conditions

The following table summarizes the shift in reaction parameters required for hindered ketones, using the synthesis of 5,5-diphenylhydantoin (Phenytoin) from benzophenone as a model.

ParameterStandard ConditionsOptimized Conditions for Hindered KetonesRationale for Change
Ketone AcetoneBenzophenoneIncreased steric hindrance
Solvent 60% Aqueous EthanolPropylene Glycol or melted AcetamideHigher boiling point, better solubility[1]
Temperature 60-70°C110-150°COvercomes steric energy barrier[1][6]
Vessel Reflux flask (open)Sealed steel bomb / AutoclaveRetains volatile reagents (NH₃, CO₂)[1][5]
Time 2-10 hours10-90 hoursSlower reaction kinetics[1]
Typical Yield >80%91-96% (vs. <10% in std. conditions)[1]Conditions are matched to substrate reactivity

Experimental Protocols

Safety Precaution: The Bucherer-Bergs reaction involves the use of highly toxic alkali cyanides (e.g., KCN or NaCN). All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn at all times. Have a cyanide quench protocol (e.g., bleach solution) readily available.

Protocol 1: High-Yield Synthesis of 5,5-Diphenylhydantoin from Benzophenone (A Hindered Ketone)

This protocol is adapted from established high-yield methods for sterically hindered ketones.[1][6]

Reagents:

  • Benzophenone (1.0 eq)

  • Potassium Cyanide (KCN) (2.5 eq)

  • Ammonium Carbonate ((NH₄)₂CO₃) (5.0 eq)

  • Propylene Glycol

  • Water

  • Hydrochloric Acid (HCl) for workup

Procedure:

  • Vessel Preparation: To a high-pressure steel reaction vessel (autoclave/bomb), add benzophenone (e.g., 91 g, 0.5 mol).

  • Reagent Addition: Add propylene glycol (500 mL) and water (50 mL). Stir the mixture to dissolve the benzophenone.

  • Carefully add potassium cyanide (e.g., 81.4 g, 1.25 mol) and ammonium carbonate (e.g., 230 g, 2.5 mol) to the vessel.

  • Reaction: Seal the vessel tightly. Place it in a suitable heating mantle or oil bath and heat the mixture to 150°C with vigorous stirring. Maintain this temperature for 6-10 hours.

  • Cooling & Workup: After the reaction period, turn off the heat and allow the vessel to cool completely to room temperature. CAUTION: Do not open the vessel while it is hot or under pressure.

  • Once cooled, open the vessel in a fume hood. The reaction mixture will likely be a thick paste.

  • Acidification: Dilute the paste with water (approx. 500 mL) and stir until homogenous. Slowly and carefully acidify the mixture with concentrated hydrochloric acid until the pH is ~1-2. This will cause the hydantoin product to precipitate.

  • Isolation: Collect the white precipitate by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol/water to yield pure 5,5-diphenylhydantoin.

The Bucherer-Bergs Reaction Mechanism

Understanding the mechanism is crucial for effective troubleshooting. The reaction proceeds through several key intermediates.

G ketone Sterically Hindered Ketone cn + KCN ketone->cn cyanohydrin Cyanohydrin (Rate-limiting for hindered ketones) nh3 + NH₃ (-H₂O) cyanohydrin->nh3 aminonitrile α-Aminonitrile co2 + CO₂ aminonitrile->co2 carbamic_acid Cyano-Carbamic Acid cyclize Intramolecular Cyclization carbamic_acid->cyclize imino_oxazolidinone 5-Imino-oxazolidin-2-one rearrange Rearrangement imino_oxazolidinone->rearrange hydantoin 5,5-Disubstituted Hydantoin cn->cyanohydrin nh3->aminonitrile co2->carbamic_acid cyclize->imino_oxazolidinone rearrange->hydantoin

Caption: Mechanism of the Bucherer-Bergs reaction.

References

  • Šterk, D., Koóš, M., & Kikelj, D. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

  • Wikipedia contributors. (n.d.). Bucherer–Bergs reaction. Wikipedia. Retrieved February 27, 2026, from [Link]

  • Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(13), 2203-2206. [Link]

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82. [Link]

  • Various Authors. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

Sources

Technical Support Center: Chiral Separation of 5-Isopropyl-5-Methylhydantoin

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting for Enantioselective Chromatography Audience: Analytical Chemists, Process Development Scientists Status: [ONLINE]

Core Directive & Scientific Context

Welcome to the Technical Support Center for hydantoin analysis. You are likely analyzing 5-isopropyl-5-methylhydantoin , a critical intermediate in the enzymatic production of L-Valine (via the "hydantoinase process").

The Challenge: This molecule is a 5,5-disubstituted hydantoin . Unlike mono-substituted hydantoins, the quaternary carbon at position 5 creates significant steric bulk. The separation mechanism relies heavily on the "three-point interaction" model:

  • Hydrogen Bonding: Between the hydantoin imide (-NH-) and carbonyl groups and the carbamate moieties of the stationary phase.

  • Dipole-Dipole Interactions: Mediated by the carbonyls.

  • Steric Fit: The isopropyl vs. methyl group differentiation within the chiral groove of the polysaccharide.

Method Development Strategy (Quick Start Guide)

Do not rely on trial-and-error. Follow this logic-gated protocol to establish a baseline method.

Phase 1: Column Selection

For 5,5-disubstituted hydantoins, Amylose-based columns generally outperform Cellulose-based columns due to the helical pitch allowing better accommodation of the bulky isopropyl group.

  • Primary Recommendation: Immobilized Amylose tris(3,5-dimethylphenylcarbamate)

    • Commercial examples: Chiralpak IA, Chiral Art Amylose-SA.

  • Secondary Recommendation: Coated Amylose tris(3,5-dimethylphenylcarbamate)

    • Commercial examples: Chiralpak AD-H.[1][2][3]

  • Why? Literature confirms that Amylose-SA shows superior universality for 5,5-disubstituted hydantoins compared to Cellulose-SB or SC [1].

Phase 2: Mobile Phase Screening

Hydantoins are polar but neutral (pKa ~9). They dissolve well in alcohols.[4]

ParameterStandard Normal Phase (NP)Polar Organic Mode (POM)Green Alternative
Solvents n-Hexane / Ethanol100% Ethanol or MethanolDimethyl Carbonate (DMC)
Ratio 90:10 or 85:15100%100%
Additives None usually required*NoneNone
Benefit Maximum Resolution (

)
Short run times, sharp peaksEco-friendly, unique selectivity [1]

*Note: If peak tailing occurs, 0.1% Trifluoroacetic acid (TFA) can be added, but is rarely necessary for neutral hydantoins.

Phase 3: Workflow Visualization

The following decision tree illustrates the systematic approach to method development.

MethodDev Start Start: Racemic Sample (1 mg/mL in EtOH) Screen1 Screen 1: Amylose-SA / AD-H Hexane/EtOH (90:10) Start->Screen1 Check Check Resolution (Rs) Screen1->Check Fail1 Rs < 1.5 (Partial Sep) Check->Fail1 Rs 0.5 - 1.5 Fail2 No Separation Check->Fail2 Rs = 0 Success Validation (Linearity, Accuracy) Check->Success Rs > 2.0 Opt1 Decrease Temp (10-20°C) (Enthalpy Control) Fail1->Opt1 Thermodynamic Opt Opt2 Switch to 100% DMC or Polar Organic Mode Fail1->Opt2 Solvent Selectivity Opt3 Switch Column (Cellulose-OD/SB) Fail2->Opt3 Selectivity Change Opt1->Check Opt3->Check

Caption: Logic flow for screening and optimizing the separation of hydantoin enantiomers.

Troubleshooting Hub (FAQs)

Issue 1: "My resolution is stuck at 1.2. How do I get baseline separation?"

Diagnosis: You are likely operating in an entropy-dominated region or the solvent interaction is masking the chiral recognition sites. Solution Protocol:

  • Thermodynamic Control: Lower the column temperature.

    • Mechanism:[5] Chiral recognition for hydantoins is typically enthalpy-driven (

      
      ). Lowering temperature (
      
      
      
      ) increases the retention factor (
      
      
      ) and selectivity (
      
      
      ) because the "lock-and-key" fit becomes more energetically favorable than the entropic penalty [2].
    • Action: Drop T from 25°C to 10°C or 15°C.

  • Modifier Switch: Change IPA to Ethanol.

    • Why? Ethanol is a smaller molecule than Isopropanol (IPA). It creates less steric hindrance around the chiral selector's carbamate groups, often sharpening peaks and improving

      
      .
      
Issue 2: "The peaks are tailing significantly."

Diagnosis: Non-specific interactions between the hydantoin -NH groups and residual silanols on the silica support. Solution Protocol:

  • Check Column History: If the column was previously used with basic amines, "memory effects" might be present.

  • Mobile Phase Additive: Although hydantoins are weak acids, they can interact with active sites.

    • Action: Add 0.1% TFA (Trifluoroacetic acid) to the mobile phase. This suppresses silanol ionization.

    • Alternative: If using Polar Organic Mode (100% MeOH), ensure the solvent is HPLC grade and water-free.

Issue 3: "Retention times are drifting between runs."

Diagnosis: Thermal instability or solvent evaporation (common with Hexane). Solution Protocol:

  • Equilibration: Polysaccharide columns require significant equilibration time (minimum 20 column volumes) when temperature is changed.

  • Vapor Lock: If using Hexane/Ethanol, hexane is volatile. Ensure the solvent bottle is capped with a proper filter cap to prevent differential evaporation which changes the mobile phase strength over time.

Advanced Optimization: Thermodynamic Parameters

For process validation, understanding the thermodynamics allows you to predict robustness.

The Van't Hoff Relationship:



  • 
     (Differential Enthalpy):  Represents the energy difference in binding. For hydantoins on Amylose phases, this is usually negative (exothermic).
    
  • 
     (Differential Entropy):  Represents the difference in disorder.
    

Experimental Data Summary (Typical Trends for Hydantoins):

Temperature (°C)Retention (

)
Selectivity (

)
Resolution (

)
Mechanism Note
5°C HighHighOptimal Enthalpy dominated. Strongest specific interaction.
25°C MediumMediumGoodStandard balance of speed/resolution.
40°C LowLowPoorEntropy dominated. Thermal energy disrupts H-bonds.

Recommendation: If run time permits, run at 15°C to maximize robustness.

References

  • Jurin, M., Kontrec, D., Dražić, T., & Roje, M. (2022).[6] Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases.[4][6][7][8] Separations, 9(7), 157.[8]

    • Source:

  • Khater, S., West, C., Lesellier, E. (2018). Thermodynamic enantioseparation behavior of phenylthiohydantoin-amino acid derivatives in supercritical fluid chromatography on polysaccharide chiral stationary phases.

    • Source:

  • Phenomenex. (2007).[9][10] Chiral HPLC Separations: A Comparative Guide to Column Selection and Method Development.

    • Source:

Sources

removing ammonium carbonate byproducts from hydantoin synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Ammonium Carbonate Byproducts from Hydantoin Synthesis

Ticket ID: BB-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The Bucherer-Bergs reaction is the gold standard for synthesizing 5,5-disubstituted hydantoins, but it notoriously requires a large stoichiometric excess of ammonium carbonate (typically 3–10 equivalents).

The Problem: Residual ammonium carbonate [


] and ammonium carbamate [

] often co-precipitate with the product or persist as "trapped" salts. This leads to:
  • False Yields: Mass recovery >100% due to inorganic salt contamination.

  • Analytical Interference: Broad ammonium peaks in

    
    -NMR (approx. 
    
    
    
    7.0–7.5 ppm) and ion suppression in LC-MS.
  • Purification Failure: "Oiling out" during recrystallization due to high ionic strength.

This guide provides three validated protocols to eliminate these byproducts, structured by the physicochemical properties of your specific hydantoin derivative.

Module 1: The "Dry" Method (Thermal Desorption)

Best For: Thermally stable hydantoins (MP > 150°C) with moderate-to-low water solubility.

The Science

Ammonium carbonate is thermodynamically unstable. It undergoes endothermic decomposition at 58–60°C , dissociating into ammonia (


), carbon dioxide (

), and water vapor. By exploiting Le Chatelier’s principle under vacuum, we can drive this equilibrium entirely to the gas phase, leaving the stable hydantoin behind.
Protocol
  • Initial Isolation: Filter the crude precipitate from the reaction mixture.

  • Wash: Rinse the filter cake with a minimal amount of cold 50% EtOH/Water to remove surface salts.

  • Vacuum Bake: Transfer the solid to a vacuum oven.

    • Set Temperature: 65°C (Must be

      
       but 
      
      
      
      of product).
    • Pressure: < 10 mbar.

    • Duration: 4–12 hours.

  • Monitoring: Place a strip of wet pH paper at the vacuum outlet. The process is complete when the paper no longer turns blue (indicating cessation of

    
     evolution).
    
Workflow Visualization

ThermalDecomposition Start Crude Hydantoin + Excess (NH4)2CO3 Heat Apply Heat (65°C) + Vacuum Start->Heat Decomp Equilibrium Shift: (NH4)2CO3 → 2NH3(g) + CO2(g) + H2O(g) Heat->Decomp Activation GasRemoval Gases Removed by Vacuum Decomp->GasRemoval Irreversible End Pure Hydantoin Solid Decomp->End Residue

Figure 1: Thermal decomposition pathway of ammonium carbonate contaminants.

Module 2: The "Wet" Method (pH-Swing Extraction)

Best For: Large-scale batches or heat-sensitive compounds.

The Science

Hydantoins are weakly acidic (


) due to the imide proton at N-3. Ammonium carbonate is amphoteric but decomposes in acid.
  • Acidification (pH < 2): Converts carbonate (

    
    ) to carbonic acid, which rapidly decomposes to 
    
    
    
    gas. The ammonium ion (
    
    
    ) remains highly water-soluble.
  • The Separation: At pH 2, the hydantoin is protonated (neutral) and precipitates or extracts into organic solvent, while ammonium chloride/sulfate remains in the aqueous waste.

Protocol
  • Concentration: If the reaction solvent was >50% water, concentrate the reaction mixture to ~1/3 volume to drive off bulk ammonia.

  • Acidification: Cool to 0°C. Slowly add 6M HCl dropwise.

    • Caution: Vigorous foaming (

      
       evolution) will occur.
      
    • Target: pH 1–2.

  • Decision Point (See Table 1):

ObservationAction
Precipitate Forms Filter the solid. Wash with cold water (

is soluble). Dry.
No Precipitate The product is water-soluble or "oiled out." Proceed to Extraction .
  • Extraction (If needed):

    • Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) or 2-MeTHF (

      
      ).
      
    • Wash combined organics with Brine (removes residual dissolved

      
       salts).
      
    • Dry over

      
       and evaporate.
      
Logic Diagram

pHSwing Mix Reaction Mixture (pH ~9) Acid Add HCl to pH 2 Mix->Acid Gas CO2 Evolution Acid->Gas Decomp Sep Phase Separation Acid->Sep Solid Precipitate (Hydantoin) Sep->Solid If Hydrophobic Aq Aqueous Waste (NH4Cl) Sep->Aq Salts Org Organic Layer (Hydantoin) Sep->Org If Soluble

Figure 2: The pH-swing logic for separating organic hydantoins from inorganic ammonium salts.

Module 3: Troubleshooting & FAQs

Q1: My yield is 140%. The NMR looks clean, but the mass is wrong. Why?

A: You likely have Ammonium Carbamate trapped in the crystal lattice.

  • Diagnosis: Run an IR spectrum. Look for a broad, strong band around 3000–3400

    
     (ammonium N-H stretch) that obscures the sharper hydantoin N-H bands.
    
  • Fix: Recrystallize from Ethanol/Water (1:1) . Ammonium carbamate is highly soluble in water; the hydantoin will crystallize out upon cooling, leaving the salt in the supernatant.

Q2: Upon acidification, my product turned into a sticky oil/gum. How do I solidify it?

A: This is the "Oiling Out" phenomenon, common when ionic strength is high (due to


 formation).
  • Decant: Pour off the aqueous supernatant.

  • Dissolve: Take the oil up in a minimal amount of warm Ethanol or Methanol.

  • Precipitate: Add water dropwise until turbid, then scratch the flask walls with a glass rod to induce nucleation.

  • Slow Cool: Allow to stand at room temperature, then 4°C.

Q3: Can I use chromatography to remove the salts?

A: Not recommended as a first step. Ammonium carbonate can degrade on silica columns, causing gas pockets (cracking the column). Furthermore, the salts are polar and will streak, potentially co-eluting with polar hydantoins. Always use the Thermal or Acid/Base method before attempting flash chromatography.

References

  • Bucherer, H. T.; Steiner, W. (1934). "Über die Synthese von Hydantoinen (Synthesis of Hydantoins)." Journal für Praktische Chemie. Link

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • BenchChem Technical Support. (2025). "Bucherer-Bergs Hydantoin Synthesis: Troubleshooting & Optimization." Link

  • Sigma-Aldrich. (n.d.). "Ammonium Carbonate Product Specification & Decomposition Data." Link

  • Meusel, M.; Gutschow, M. (2004). "Recent Developments in Hydantoin Chemistry." Organic Preparations and Procedures International. Link

purification of 5-isopropyl-5-methylhydantoin from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydantoin Synthesis & Purification Subject: Purification of 5-Isopropyl-5-Methylhydantoin (CAS: 703-61-7 / General Class 5,5-Disubstituted Hydantoins) Ticket ID: #PUR-IPMH-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Introduction

Welcome to the technical support hub for hydantoin intermediates. You are likely working with 5-isopropyl-5-methylhydantoin , a critical precursor often used in the synthesis of valine analogs or as a chiral auxiliary scaffold.[1][2]

This compound is typically synthesized via the Bucherer-Bergs reaction (condensation of 3-methyl-2-butanone, potassium cyanide, and ammonium carbonate).[1][2] While the synthesis is robust, the reaction mixture is complex—containing unreacted ketone, inorganic salts (cyanides/carbonates), and polymerized color bodies.

The guide below prioritizes safety (cyanide management) and purity (isomeric and chemical) .

Module 1: The Isolation Phase (Crude Workup)

Objective: Safely isolate the crude hydantoin from the reaction slurry while managing toxic cyanide residues.

The Challenge: Hydantoins are weak acids (pKa ~9.1).[3] In the alkaline reaction mixture (pH > 10), they exist as soluble salts. They only precipitate upon acidification.[1]

Step-by-Step Protocol
  • Degassing (Ammonia Removal):

    • Action: Heat the post-reaction mixture to 90°C for 30–60 minutes in a well-ventilated fume hood.

    • Why: This decomposes excess ammonium carbonate into NH₃ and CO₂ gases.[1][3] Removing ammonia prevents it from buffering the solution during the acidification step, reducing acid consumption.[4]

  • Clarification (Optional but Recommended):

    • Action: If the hot solution is cloudy or contains black specks (polymers), filter it hot through a Celite pad.

    • Why: Removes insoluble organic tars before they get trapped in your product precipitate.[1]

  • Acidification (The Critical Step):

    • Safety:DANGER. This step generates HCN gas if residual cyanide is present.[1][3] Must be performed in a high-efficiency fume hood.

    • Action: Cool the mixture to < 20°C. Slowly add concentrated Hydrochloric Acid (HCl) dropwise with vigorous stirring.

    • Target: Adjust pH to 1.0 – 2.0 .[1]

    • Observation: The mixture will thicken into a white/off-white slurry as the 5-isopropyl-5-methylhydantoin precipitates.[1][2]

  • Filtration:

    • Action: Vacuum filter the slurry.[4] Wash the cake with ice-cold water (2x cake volume).

    • Waste Disposal: The filtrate (mother liquor) contains residual cyanides.[3] Treat with bleach (sodium hypochlorite) or H₂O₂ at pH > 10 before disposal.[1]

Module 2: Purification via Recrystallization

Objective: Remove trace isomers, salts, and yellow color bodies to achieve >98% purity.

Solvent Strategy: 5-isopropyl-5-methylhydantoin exhibits a steep solubility curve in aqueous alcohols.[1][2][3]

  • Solvent A: Ethanol (95%) or Methanol.[1][3]

  • Solvent B: Deionized Water.[1][3]

  • Ratio: Typically 1:1 to 1:2 (Ethanol:Water) .[1][3]

Recrystallization Protocol
  • Dissolution:

    • Transfer the crude cake to a flask.

    • Add minimal Ethanol to wet the solid.[1][3][4]

    • Heat to reflux (approx. 78°C).[1][3]

    • Slowly add hot water until the solution is just slightly turbid, then add a few drops of ethanol to clear it.

  • Decolorization (If product is yellow):

    • Add Activated Carbon (0.5 - 1.0 wt%) .[1][2][3]

    • Stir at reflux for 15 minutes.

    • Hot Filtration: Filter rapidly through a pre-heated funnel (to prevent premature crystallization) to remove the carbon.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[1]

    • Once at room temp, chill in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Final Isolation:

    • Filter the white crystals.[4]

    • Wash with cold 20% Ethanol/Water .[1][3]

    • Dry in a vacuum oven at 60°C for 4 hours.

Module 3: Visualization of Workflows

Figure 1: Isolation & Safety Logic

This flowchart illustrates the critical decision points during the workup of the Bucherer-Bergs reaction mixture.

IsolationLogic cluster_safety Safety Critical Zone Start Reaction Mixture (Alkaline, pH > 10) Degas Heat to 90°C (Remove NH3/CO2) Start->Degas Clarify Filter Insolubles (Remove Polymers) Degas->Clarify CheckCN Safety Check: Is Cyanide Quenched? Clarify->CheckCN Acidify Acidify to pH 1-2 (HCl Addition) CheckCN->Acidify Yes (or in Hood) Precipitate Precipitation of 5-isopropyl-5-methylhydantoin Acidify->Precipitate HCN Risk Managed Filter Vacuum Filtration Precipitate->Filter Waste Mother Liquor (Treat for Cyanide!) Filter->Waste Crude Crude Cake (Proceed to Purification) Filter->Crude

Caption: Workflow for isolating hydantoins from Bucherer-Bergs mixtures, emphasizing cyanide safety steps.

Module 4: Troubleshooting & FAQs

Q1: My product has a persistent yellow tint. How do I remove it?

  • Cause: This is often due to polymerized ketone byproducts or oxidation of trace phenols.[1][3]

  • Solution: Perform the Activated Carbon step described in Module 2. If the color persists, recrystallize from Water alone (requires larger volumes) rather than Ethanol/Water, as the organic impurities are more soluble in Ethanol.[4]

Q2: The yield is significantly lower than expected (<50%).

  • Cause A (pH): The pH was not lowered enough.[3] Hydantoins are amphoteric but precipitate best at pH < 3.[1] If the pH is 5–6, significant product remains in solution.[4]

  • Cause B (Solubility): 5-isopropyl-5-methylhydantoin has an isopropyl group, making it slightly more lipophilic than dimethylhydantoin.[1][2][3] If you use too much Ethanol in the recrystallization, the product stays in the mother liquor.[4]

  • Fix: Evaporate the mother liquor to half volume and chill again to recover a "second crop" of crystals.

Q3: The melting point is broad (e.g., 140–148°C). [4]

  • Status: Impure. Pure 5-isopropyl-5-methylhydantoin should melt sharply (typically 148–150°C depending on the polymorph).[1][2]

  • Fix: The product likely contains inorganic salts (NaCl/KCl).[3] Ensure the crude cake is washed thoroughly with water before the final ethanol recrystallization.[4]

Q4: Can I use Acetone for recrystallization?

  • Advice: Avoid Acetone. Hydantoins are generally quite soluble in acetone, which leads to poor recovery yields.[1][3] Stick to Ethanol/Water or Methanol/Water.[1]

Module 5: Analytical Verification

Use the following data to validate your isolated material.

PropertySpecificationNotes
Appearance White crystalline powderYellow indicates oxidation/polymers.[1][2][3]
Melting Point 148°C – 150°CSharp range (< 2°C) indicates high purity.[1][3]
Solubility Soluble in Ethanol, Hot WaterInsoluble in Hexane, Cold Water.[1][3]
IR Spectrum C=O bands at ~1720 & 1770 cm⁻¹Characteristic "doublet" of the hydantoin ring.[1][3]

References

  • Bucherer-Bergs Reaction Mechanism & Conditions

    • Source: Alfa Chemistry.[1][3][5] "Bucherer-Bergs Reaction: Experimental Tips and Mechanism."

  • General Hydantoin Synthesis (Organic Syntheses)

    • Source: Organic Syntheses, Coll.[1][3][6] Vol. 2, p.231 (1943); Vol. 16, p.33 (1936). (Standard protocol for 5,5-dimethylhydantoin, applicable to isopropyl analog).

    • URL:[Link]

  • Cyanide Removal and Safety

    • Source: CDC / NIOSH.[1] "Cyanide: Emergency Response Card."

    • URL:[Link][3]

  • Solubility & Recrystalliz

    • Source: National Institutes of Health (NIH) / PubChem. "5,5-Dimethylhydantoin Compound Summary" (Analogous physical properties).[1][3]

    • URL:[Link][3]

Sources

Validation & Comparative

Technical Guide: FTIR Characterization of 5,5-Disubstituted Hydantoin Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous spectroscopic analysis of the 5,5-disubstituted hydantoin scaffold, a critical pharmacophore in antiepileptic drug development (e.g., Phenytoin). Unlike standard spectral libraries that list peak positions in isolation, this document focuses on the causality of vibrational modes , specifically the mechanical coupling of carbonyls in the imidazolidine-2,4-dione ring. It compares this signature against structurally similar heterocycles—succinimides and barbiturates—to provide a definitive identification workflow for researchers.

The Spectroscopic Signature of the Hydantoin Scaffold[1]

The 5,5-disubstituted hydantoin ring (imidazolidine-2,4-dione) exhibits a distinct infrared footprint dominated by the interaction between the C2 and C4 carbonyl groups and the N3-H/N1-H moieties.

The Carbonyl Doublet (The Diagnostic Fingerprint)

The most reliable indicator of the hydantoin ring is the presence of a carbonyl doublet in the 1700–1780 cm⁻¹ region. This is not merely two independent C=O vibrations; it arises from the mechanical coupling of the C2 and C4 carbonyl oscillators.

  • High-Frequency Band (~1775 cm⁻¹):

    • Assignment: Often assigned to the C2=O stretch or the in-phase coupled mode.

    • Characteristics: Generally sharper and less intense than the lower frequency band. The 5-membered ring strain elevates the frequency compared to acyclic ureas.

  • Low-Frequency Band (~1720–1740 cm⁻¹):

    • Assignment: Assigned to the C4=O stretch or the out-of-phase coupled mode.

    • Characteristics: Broader and more intense. This band is highly sensitive to hydrogen bonding interactions with the N3-H group.

The N-H Stretching Region (3000–3300 cm⁻¹)

Unlike the broad O-H envelopes seen in hydrated samples, the N-H stretches in crystalline hydantoins are distinct but complex due to intermolecular hydrogen bonding networks.

  • N3-H Stretch: Typically appears around 3200–3270 cm⁻¹ .

  • N1-H Stretch: If unsubstituted, this appears as a secondary band or shoulder near 3070–3100 cm⁻¹ .

Table 1: Key Vibrational Modes of 5,5-Diphenylhydantoin (Phenytoin)

Data synthesized from solid-state (KBr/Nujol) analysis.

Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Origin
N-H Stretch 3271, 3208Medium/SharpIntermolecular H-bonded N-H vibrations (N3 and N1 positions).
C=O (C2) 1770–1775MediumSymmetric coupled stretching; elevated by ring strain.
C=O (C4) 1720–1740StrongAsymmetric coupled stretching; broadened by H-bonding.
Aromatic C=C 1600, 1495WeakSkeletal vibrations of the 5,5-diphenyl substituents.
C-N Stretch ~1400MediumAmide-like C-N stretching mixed with ring deformation.
Aromatic C-H 745, 695StrongOut-of-plane (OOP) bending; diagnostic of monosubstituted benzene rings.

Comparative Analysis: Hydantoins vs. Alternatives

In drug synthesis, distinguishing the hydantoin ring from side-product heterocycles (Succinimides, Barbiturates) is critical. The primary differentiator is the carbonyl region pattern and the ring size effect .

Hydantoins vs. Succinimides (5-membered rings)

Succinimides (pyrrolidine-2,5-diones) lack the urea-like N1 nitrogen. While they also show a carbonyl doublet due to coupling, the intensity ratio and spacing differ.

  • Differentiation: Succinimides typically show a weak high-frequency band (~1770 cm⁻¹) and a very strong low-frequency band (~1700 cm⁻¹). Hydantoins often have a more balanced intensity ratio between the two bands compared to succinimides.

Hydantoins vs. Barbiturates (6-membered rings)

Barbiturates (pyrimidine-2,4,6-triones) have a six-membered ring, which relieves ring strain, generally lowering the carbonyl frequencies compared to the 5-membered hydantoin.

  • Differentiation: Barbiturates possess three carbonyls. This results in a complex, often broad "envelope" of absorption between 1680–1760 cm⁻¹, lacking the clean doublet separation seen in hydantoins.

Table 2: Comparative Spectral Data
ScaffoldRing SizeCarbonyl Pattern (cm⁻¹)N-H SignatureKey Differentiator
Hydantoin (e.g., Phenytoin)5Doublet: ~1775 (m) & ~1720 (s)Distinct bands ~3270, 3200Clean C=O doublet; High freq band > 1770 due to strain.
Succinimide (e.g., Ethosuximide)5Doublet: ~1780 (w) & ~1710 (vs)Broad ~3200 (if N-H present)Intensity mismatch in C=O doublet is more pronounced.
Barbiturate (e.g., Phenobarbital)6Broad/Triplet: ~1750, 1720, 1680Multiple bands ~3200, 3075Lower freq C=O due to reduced strain; 3 carbonyls cause overlap.

Experimental Validation Protocol

Sample Preparation (Critical Step)
  • Preferred Method: ATR (Attenuated Total Reflectance) with a Diamond crystal.

    • Why: Eliminates the "Christiansen effect" (baseline scattering) often seen in KBr pellets with crystalline powders. It also prevents moisture absorption which broadens N-H bands.

  • Alternative: KBr Pellet (1:100 ratio).

    • Warning: Hydantoins can undergo polymorphic transitions under high pressure. If KBr is used, grind gently and press immediately.

Artifact Suppression & Validation
  • Moisture Check: Inspect the 3400–3600 cm⁻¹ region. A broad "hump" indicates water contamination, which will distort the N-H assignment. Dry the sample at 105°C if observed.

  • Resolution: Set instrument resolution to 2 cm⁻¹ . Standard 4 cm⁻¹ scans may merge the sharp C2 carbonyl band with the C4 band in amorphous samples.

  • Polymorph Verification: If the C=O bands appear split or shifted by >5 cm⁻¹ from reference, you likely have a different crystal form. Recrystallize from ethanol to standardize.

Visualizations

Diagram 1: Structural Identification Decision Tree

This logic flow guides the analyst in distinguishing the hydantoin scaffold from similar cyclic imides/ureas.

IdentificationTree Start Unknown Cyclic Compound (1600-1800 cm⁻¹ Region) CheckCO Analyze Carbonyl (C=O) Pattern Start->CheckCO Doublet Distinct Doublet Observed? CheckCO->Doublet Yes Broad Broad Envelope / Triplet CheckCO->Broad No FreqCheck Check High Freq Band Position Doublet->FreqCheck Barbiturate Barbiturate Scaffold (6-membered, 3 C=O) Lower Freq (<1760 cm⁻¹) Broad->Barbiturate 3 Carbonyls present Hydantoin Hydantoin Scaffold (5-membered, 2 C=O) ~1775 & 1720 cm⁻¹ FreqCheck->Hydantoin Balanced Intensity N-H present Succinimide Succinimide Scaffold (5-membered, 2 C=O) ~1780 (weak) & 1710 (strong) FreqCheck->Succinimide High Intensity Ratio (Low freq band dominates)

Caption: Decision tree for differentiating 5,5-disubstituted hydantoins from succinimides and barbiturates based on C=O spectral features.

Diagram 2: Vibrational Coupling Mechanism

Visualizing why the doublet occurs (Mechanical Coupling).

CouplingMechanism Oscillator1 C2 Carbonyl Oscillator Coupling Mechanical Coupling (Interaction via N3) Oscillator1->Coupling Oscillator2 C4 Carbonyl Oscillator Oscillator2->Coupling Mode1 Symmetric/In-Phase High Freq (~1775 cm⁻¹) Strain Dominated Coupling->Mode1 Mode2 Asymmetric/Out-of-Phase Low Freq (~1720 cm⁻¹) H-Bond Sensitive Coupling->Mode2

Caption: Schematic of vibrational coupling between C2 and C4 carbonyls resulting in the characteristic IR doublet.

References

  • National Institutes of Health (NIH) - PubChem. Phenytoin Spectral Data. Available at: [Link]

  • NIST Chemistry WebBook. Infrared Spectrum of 5,5-Diphenylhydantoin. Available at: [Link]

  • ScienceDirect. Vibrational Spectroscopy of Hydantoins and Barbiturates (Comparative Studies). Available at: [Link]

  • Spectroscopy Online. Differentiation of Cyclic Imides and Ureas via FTIR. Available at: [Link]

  • DrugBank Online. Ethosuximide and Phenobarbital Spectral Properties. Available at: [Link]

mass spectrometry fragmentation pattern of 5-isopropyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Mass Spectrometry Profiling of 5-Isopropyl-5-methylhydantoin: A Platform Comparison Guide

Introduction: The Isobaric Conundrum in Hydantoin Analysis

In the realm of drug development, hydantoin derivatives are critical pharmacophores known for their anticonvulsant and antimicrobial properties. Analyzing 5-isopropyl-5-methylhydantoin (C₇H₁₂N₂O₂) presents a unique structural elucidation challenge. With a monoisotopic mass of 156.089 Da[1], its fragmentation profile is complicated by a classic mass spectrometry conundrum: the isobaric neutral loss.

Hydantoin rings are highly susceptible to the concerted extrusion of isocyanic acid (HNCO, 43.006 Da)[2]. Simultaneously, the bulky isopropyl group at the 5-position is prone to α-cleavage, resulting in the loss of an isopropyl radical (•C₃H₇, 43.054 Da). In low-resolution mass spectrometry, both pathways yield an indistinguishable fragment at nominal m/z 113. Resolving this interference and accurately profiling the molecule requires a strategic choice between analytical platforms. This guide objectively compares Gas Chromatography-Electron Impact-High Resolution Mass Spectrometry (GC-EI-HRMS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) to establish definitive analytical workflows.

Mechanistic Causality: EI vs. ESI Fragmentation Physics

The choice of ionization technique fundamentally alters the fragmentation trajectory of 5-isopropyl-5-methylhydantoin.

Electron Impact (EI - Hard Ionization): Operating at 70 eV, EI strips an electron to form the odd-electron radical cation [M]•⁺ at m/z 156.089. Odd-electron ions preferentially fragment via the loss of radicals. The 5-position is a critical site of instability; the cleavage of the isopropyl group (•C₃H₇) is heavily favored over the methyl group (•CH₃) because the resulting secondary radical is more stable, and the remaining cation (m/z 113.035) is resonance-stabilized by the adjacent ring nitrogens. Concurrently, the hydantoin ring undergoes retro-annular opening to expel HNCO, yielding the isobaric m/z 113.084[2].

Electrospray Ionization (ESI - Soft Ionization): ESI protonates the molecule to form an even-electron ion [M+H]⁺ at m/z 157.097[1]. According to the even-electron rule, these ions resist radical loss and instead fragment by expelling neutral, even-electron molecules. Therefore, instead of losing an isopropyl radical, the protonated molecule undergoes elimination to lose propene (C₃H₆, 42.047 Da), yielding m/z 115.050. Ring cleavage also occurs, losing neutral HNCO to yield m/z 114.079.

G M_EI [M]•+ m/z 156.089 (EI-MS) F113_alkyl [M - •C3H7]+ m/z 113.035 M_EI->F113_alkyl -43.054 Da (α-cleavage) F113_ring [M - HNCO]•+ m/z 113.084 M_EI->F113_ring -43.006 Da (Ring opening) F141 [M - •CH3]+ m/z 141.066 M_EI->F141 -15.023 Da (α-cleavage) M_ESI [M+H]+ m/z 157.097 (ESI-MS) F114 [M+H - HNCO]+ m/z 114.079 M_ESI->F114 -43.006 Da (Neutral loss) F115 [M+H - C3H6]+ m/z 115.050 M_ESI->F115 -42.047 Da (Elimination)

Figure 1: Divergent MS fragmentation pathways of 5-isopropyl-5-methylhydantoin under EI and ESI.

Platform Comparison and Quantitative Data

When selecting an instrument for analyzing this compound, the decision hinges on whether the goal is absolute structural confirmation or high-sensitivity quantitation.

Table 1: Platform Performance Comparison
Analytical FeatureGC-EI-HRMS (Q-TOF)LC-ESI-MS/MS (Orbitrap / TQ)
Ionization Physics Hard Ionization (70 eV)Soft Ionization (ESI+)
Precursor Ion [M]•⁺ (m/z 156.089)[M+H]⁺ (m/z 157.097)
Primary Utility Deep structural elucidation; resolving isobaric interferences via exact mass.High-sensitivity quantitation; intact molecule confirmation in biological matrices.
Key Limitation Requires analyte volatility; risk of thermal degradation in the GC inlet.Limited fragmentation without high collision energy; susceptible to ion suppression.
Table 2: High-Resolution Fragment Ion Assignments
Nominal m/zExact Mass (Da)Assigned FormulaNeutral LossMechanism
156 156.0896C₇H₁₂N₂O₂•⁺NoneMolecular Ion (EI)
157 157.0972C₇H₁₃N₂O₂⁺NoneProtonated Molecule (ESI)
141 141.0664C₆H₉N₂O₂⁺15.023 (•CH₃)α-cleavage (EI)
115 115.0504C₅H₁₁N₂O⁺42.047 (C₃H₆)Elimination (ESI)
114 114.0790C₆H₁₂NO⁺43.006 (HNCO)Ring opening (ESI)
113 113.0838C₆H₁₁NO•⁺43.006 (HNCO)Ring opening (EI)
113 113.0350C₄H₅N₂O₂⁺43.054 (•C₃H₇)α-cleavage (EI)

Self-Validating Experimental Protocols

To ensure robust, reproducible data, the following methodologies are designed as self-validating systems, incorporating internal controls to verify instrument performance prior to data acceptance.

Protocol 1: GC-EI-HRMS Workflow (Structural Elucidation)

Causality: High-resolution MS is strictly required here to separate the m/z 113.035 and 113.084 doublet. A non-polar stationary phase is chosen to prevent secondary interactions with the hydantoin's polar amide groups.

  • Sample Preparation: Dissolve 5-isopropyl-5-methylhydantoin to 10 µg/mL in LC-MS grade methanol. Spike the sample with 1 µg/mL of 5,5-dimethylhydantoin to serve as an Internal Standard (IS).

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS column (30 m × 0.25 mm, 0.25 µm film). Program the oven to ramp from 60°C (hold 1 min) to 250°C at 15°C/min.

  • Ionization & Acquisition: Operate the EI source at 70 eV with a source temperature of 230°C. Acquire HRMS data (Resolution > 30,000 FWHM) across a scan range of m/z 50 to 300.

  • System Validation (Critical): Before analyzing the target compound, extract the exact mass of the IS molecular ion ([M]•⁺ m/z 128.0586). The protocol is only validated if the mass error of the IS is < 5 ppm. If the error exceeds this threshold, the Q-TOF mass axis must be recalibrated using PFTBA tuning mix.

Protocol 2: LC-ESI-MS/MS Workflow (Targeted Quantitation)

Causality: Formic acid is utilized in the mobile phase to provide an abundance of protons, driving the equilibrium toward [M+H]⁺ formation. The rapid organic gradient ensures a narrow chromatographic peak width, maximizing signal-to-noise ratio.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Spike with the IS.

  • Chromatographic Separation: Inject 2 µL onto a reverse-phase C18 column (e.g., Acquity BEH C18, 100 × 2.1 mm, 1.7 µm). Utilize a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Fragmentation: Operate the ESI source in positive mode (Capillary voltage: 3.5 kV). Isolate the [M+H]⁺ precursor (m/z 157.097) in Q1. Apply a Normalized Collision Energy (NCE) of 25 eV in the collision cell, and monitor the transitions to m/z 115.050 and 114.079 in Q3.

  • System Validation (Critical): Monitor the background signal for the known solvent dimer[2M+Na]⁺ (m/z 335.17) to ensure ESI spray stability. The analytical run is self-validated if the absolute peak area of the IS exhibits a Relative Standard Deviation (RSD) of < 5% across three consecutive technical replicates.

References

  • Mass spectrum (EI)
  • 5-isopropyl-5-methylhydantoin (C7H12N2O2) - PubChemLite Université du Luxembourg (PubChemLite)
  • MASS SPECTROMETRY: FRAGMENTATION P

Sources

Strategic Comparison Guide: Bucherer-Bergs vs. Read Reaction for Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Hydantoins (imidazolidine-2,4-diones) represent a privileged heterocyclic scaffold in drug development, forming the core pharmacophore of critical therapeutics such as the antiepileptic phenytoin and the aldose reductase inhibitor sorbinil[1]. The successful construction of these rings requires navigating complex steric environments and strict stereochemical demands. This guide provides an objective, data-driven comparison of the two foundational methodologies for hydantoin synthesis: the multicomponent Bucherer-Bergs reaction and the stepwise Read reaction.

Mechanistic Divergence: Thermodynamic vs. Kinetic Control

The critical divergence between these two methods dictates their application in drug discovery: one is governed by thermodynamic equilibrium, while the other is strictly kinetically controlled[2].

Bucherer-Bergs Reaction (Thermodynamic Control)

The Bucherer-Bergs reaction is a highly efficient, multicomponent one-pot synthesis that converts a free carbonyl compound (aldehyde or ketone) into a hydantoin using a cyanide source (KCN/NaCN) and ammonium carbonate[1].

Mechanistic Causality: The reaction proceeds via the initial formation of a cyanohydrin, which is subsequently converted to an aminonitrile by ammonia released from the ammonium carbonate[3]. Nucleophilic addition of the aminonitrile to carbon dioxide yields a cyano-carbamic acid. This intermediate undergoes intramolecular cyclization to a 5-imino-oxazolidin-2-one, which finally rearranges into the 5,5-disubstituted hydantoin[3]. Because the early steps (cyanohydrin and aminonitrile formation) are highly reversible, the reaction funnels toward the most stable thermodynamic sink[2]. This makes it excellent for the high-yield synthesis of robust hydantoins but completely unsuitable for preserving sensitive chiral centers.

Read Reaction (Kinetic Control)

The Read reaction (a modern modification of the classical Urech synthesis) constructs the hydantoin ring starting from a pre-formed α-amino acid or α-amino nitrile[1].

Mechanistic Causality: The substrate is treated with an inorganic cyanate (such as NaOCN or KOCN) under acidic conditions. The acid protonates the cyanate to form highly reactive cyanic acid, which is attacked by the amine to form a ureido acid or ureido nitrile intermediate[4]. Subsequent acid-catalyzed cyclization locks the ring into place. Unlike the Bucherer-Bergs pathway, this cyclization is irreversible under standard conditions, yielding kinetically controlled products[2]. This is the method of choice when stereoretention is mandatory.

Mechanism cluster_BB Bucherer-Bergs (Thermodynamic Control) cluster_Read Read Reaction (Kinetic Control) BB1 Carbonyl Compound BB2 Cyanohydrin BB1->BB2 KCN BB3 Aminonitrile BB2->BB3 NH3 BB4 5-Imino-oxazolidin-2-one BB3->BB4 CO2 BB5 Hydantoin (Thermodynamic) BB4->BB5 Rearrangement R1 α-Amino Acid/Nitrile R2 Ureido Acid/Nitrile R1->R2 NaOCN, H+ R3 Hydantoin (Kinetic) R2->R3 Cyclization

Mechanistic divergence between Bucherer-Bergs (thermodynamic) and Read (kinetic) reactions.

Performance Comparison & Experimental Data

The selection of the synthesis route heavily impacts the yield and stereochemical integrity of the final compound. The table below summarizes the quantitative and qualitative differences between the two protocols.

ParameterBucherer-Bergs ReactionRead Reaction (Urech Variant)
Starting Materials Aldehydes or Ketonesα-Amino Acids or α-Amino Nitriles
Key Reagents KCN / NaCN, (NH₄)₂CO₃NaOCN / KOCN, Acid (HCl / AcOH)
Reaction Type Multicomponent (One-pot)Stepwise (Two-step)
Mechanistic Control ThermodynamicKinetic
Stereochemistry Racemic / Thermodynamically stableStereoretentive (Preserves precursor chirality)
Typical Yields 7% - 96% (Highly dependent on steric bulk)[1]60% - 85% (Consistent across complex scaffolds)[2]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, explaining the physicochemical rationale behind each critical step.

Protocol 1: Bucherer-Bergs Synthesis of Phenytoin (Overcoming Steric Hindrance)

Standard Bucherer-Bergs conditions often fail for highly sterically hindered ketones like benzophenone, yielding as low as 7% because the reversible equilibrium strongly favors the starting materials[1]. This protocol forces the equilibrium forward.

  • Reagent Mixing: Combine benzophenone (1 eq), KCN (2 eq), and (NH₄)₂CO₃ (2 eq) in propylene glycol[1].

    • Validation Check: Propylene glycol is explicitly chosen as a high-boiling solvent to allow for elevated reaction temperatures without solvent evaporation[5].

  • Pressurized Heating: Seal the mixture in a steel bomb reactor and heat to 110 °C for 10-24 hours.

    • Validation Check: The closed vessel traps volatile NH₃ and CO₂ gases. By artificially increasing their local concentration, the Le Chatelier equilibrium is forced toward the aminonitrile and subsequent carbamic acid formation, validating the thermodynamic push[1].

  • Workup: Cool the vessel, vent carefully in a fume hood, dilute with water, and acidify to precipitate phenytoin.

    • Expected Yield: 91–96%[1].

Protocol 2: Read Reaction for Sorbinil (Preserving Stereochemistry)

When synthesizing the chiral aldose reductase inhibitor Sorbinil, the Bucherer-Bergs reaction yields only 40% overall due to thermodynamic scrambling[2]. The Read reaction is employed to trap the kinetic product and preserve the stereocenter.

  • Precursor Generation: Synthesize the chiral glyco-α-amino nitrile via an enantioselective Strecker reaction using a mild Lewis acid (e.g., Ti(O-iPr)₄) and TMSCN[2].

  • Ureido Formation: Dissolve the α-amino nitrile in glacial acetic acid and add sodium cyanate (NaOCN) dropwise at room temperature.

    • Validation Check: Acetic acid is utilized to protonate the cyanate into reactive cyanic acid (HNCO). This specific pH control ensures the amine remains nucleophilic enough to attack the cyanic acid without triggering premature, uncontrolled cyclization or epimerizing the chiral center[2].

  • Cyclization: Heat the mixture to 60 °C to promote the kinetically controlled intramolecular cyclization.

  • Workup: Quench with ice water and filter the precipitate to obtain the enantiopure spirohydantoin.

    • Expected Yield: 67% overall (three steps, preserving the exact stereochemistry of the Strecker intermediate)[2].

Strategic Selection Guide

Choosing the correct synthetic pathway requires evaluating the substrate's structural demands:

Workflow Start Substrate Evaluation Cond1 Thermodynamic Stability? Start->Cond1 Cond2 Kinetic Control Required? Cond1->Cond2 No BB_Path Bucherer-Bergs Cond1->BB_Path Yes Read_Path Read Reaction Cond2->Read_Path Yes

Decision matrix for selecting the optimal hydantoin synthesis pathway based on substrate.

  • Choose the Bucherer-Bergs Protocol when synthesizing novel 5,5-disubstituted hydantoin libraries from readily available ketones, provided stereochemistry is not a primary concern or the target is the thermodynamic sink.

  • Choose the Read Reaction Protocol when the target requires strict stereoretention (e.g., chiral drugs like Sorbinil), or when the starting ketone is completely unreactive under multicomponent conditions, necessitating a stepwise Strecker-to-Read approach.

References

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, 2021. URL:[Link]

  • Konnert, L., et al. "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold." ResearchGate, 2017. URL:[Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (Sorbinil Synthesis Pathway). "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, 2021. URL:[Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Purity Analysis of 5-isopropyl-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, quality control analysts, and drug development professionals, the assurance of purity for any chemical entity is foundational to the integrity of their work. In the case of 5-isopropyl-5-methylimidazolidine-2,4-dione (CAS No. 16935-34-5), a hydantoin derivative with potential applications in chemical synthesis and pharmaceutical development, selecting an appropriate and well-characterized reference standard is the critical first step in developing a robust purity analysis method. This guide provides an in-depth comparison of available reference standards and a detailed, scientifically-grounded protocol for purity determination using High-Performance Liquid Chromatography (HPLC).

The Critical Role of Reference Standards in Purity Analysis

A reference standard serves as the benchmark against which a sample of 5-isopropyl-5-methylimidazolidine-2,4-dione is compared. The choice of reference standard directly impacts the accuracy and reliability of the purity assessment. The primary types of reference standards available are Pharmacopeial Standards and Certified Reference Materials (CRMs).

  • Pharmacopeial Standards (e.g., USP, Ph. Eur.): These are established by official pharmacopeias and are considered the highest level of reference standard for pharmaceutical applications. They are rigorously characterized and are often required for regulatory submissions. While a specific pharmacopeial standard for 5-isopropyl-5-methylimidazolidine-2,4-dione is not currently available, standards for related hydantoin compounds, such as 5-Phenylhydantoin, are listed by the United States Pharmacopeia (USP)[1][2]. This indicates the established importance of this class of compounds in the pharmaceutical industry.

  • Certified Reference Materials (CRMs): These are produced by accredited organizations (e.g., under ISO 17034) and are accompanied by a Certificate of Analysis (CoA) that states the certified purity value and its associated uncertainty[3][4]. CRMs are traceable to international standards and are suitable for a wide range of applications, including method validation and quality control. Suppliers like LGC Standards and MilliporeSigma provide a range of CRMs for various compounds, often manufactured under ISO/IEC 17025 and ISO 17034 accreditation[3][4][5].

  • Analytical Standards: These are well-characterized materials of high purity, suitable for general laboratory use. While they may not have the same level of certification as a CRM, they are a practical choice for research and development purposes. Many chemical suppliers, including Sigma-Aldrich and ChemScene, offer analytical standards of 5-isopropyl-5-methylimidazolidine-2,4-dione with specified purity levels[6].

The selection of a reference standard should be guided by the intended application. For regulatory filings, a pharmacopeial standard, if available, or a CRM is essential. For research and development, a high-purity analytical standard may suffice.

Comparison of Commercially Available Reference Standards

The following table provides a comparative overview of the types of reference standards available for 5-isopropyl-5-methylimidazolidine-2,4-dione and related compounds.

Standard Type Supplier Examples Typical Purity Certification Provided Documentation Best For
Pharmacopeial Standard USP, Ph. Eur. (for related compounds)As stated in the monographPharmacopeialMonograph, CertificateRegulatory submissions, compendial testing
Certified Reference Material (CRM) LGC Standards, MilliporeSigmaCertified value with uncertainty (e.g., 99.8% ± 0.2%)ISO 17034, ISO/IEC 17025Certificate of Analysis (CoA)Method validation, quality control, calibration
Analytical Standard Sigma-Aldrich, ChemScene, ChemBKHigh purity (e.g., ≥95% - ≥98%)Supplier specificProduct specification sheet, CoAResearch and development, initial screening

Understanding Potential Impurities

A robust purity analysis method must be able to separate the main compound from any potential impurities. For 5-isopropyl-5-methylimidazolidine-2,4-dione, impurities can arise from the synthesis process or degradation. A common synthetic route involves the reaction of L-valine with urea[7]. Potential impurities could therefore include:

  • Unreacted starting materials: L-valine and urea.

  • By-products of the cyclization reaction.

  • Related hydantoin derivatives: For example, isomers or compounds formed from impurities in the starting materials.

  • Degradation products: Formed due to hydrolysis or oxidation.

The experimental protocol below is designed to be a stability-indicating method, capable of separating the active compound from these potential impurities.

Experimental Protocol: HPLC Purity Analysis

This section provides a detailed, step-by-step methodology for the purity analysis of 5-isopropyl-5-methylimidazolidine-2,4-dione using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is based on established principles of chromatography outlined in USP General Chapter <621> and validation principles from ICH Q2(R1)[8][9].

Instrumentation and Materials
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid (analytical grade)

  • 5-isopropyl-5-methylimidazolidine-2,4-dione reference standard

  • 5-isopropyl-5-methylimidazolidine-2,4-dione sample for analysis

Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC analysis. These may be adjusted as per USP <621> guidelines to optimize the separation.

Parameter Condition Justification
Mobile Phase A Water with 0.1% Phosphoric AcidAcidified mobile phase improves peak shape for ionizable compounds.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Elution 0-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-27 min: 20% BA gradient is used to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 210 nmHydantoin structures typically have UV absorbance at lower wavelengths.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Preparation of Solutions
  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 5-isopropyl-5-methylimidazolidine-2,4-dione reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 5-isopropyl-5-methylimidazolidine-2,4-dione sample and prepare as described for the Reference Standard Solution.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the Reference Standard Solution five times to check for system suitability.

  • Inject the Sample Solution in duplicate.

  • After all injections are complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) before storing it according to the manufacturer's instructions.

System Suitability

The system suitability test ensures that the chromatographic system is performing as expected. The following parameters should be assessed for the replicate injections of the Reference Standard Solution:

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Calculation of Purity

The purity of the sample is calculated by area normalization. The percentage of the main peak area relative to the total area of all peaks in the chromatogram is determined.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation and Visualization

The following diagram illustrates the workflow for the HPLC purity analysis.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Ref_Std Reference Standard Solution SST_Injections System Suitability Injections Ref_Std->SST_Injections Sample_Sol Sample Solution Sample_Injections Sample Injections Sample_Sol->Sample_Injections System_Equilibration System Equilibration Blank_Injection Blank Injection System_Equilibration->Blank_Injection Blank_Injection->SST_Injections SST_Injections->Sample_Injections SST_Eval Evaluate System Suitability Sample_Injections->SST_Eval Purity_Calc Calculate Purity SST_Eval->Purity_Calc

Caption: Workflow for HPLC Purity Analysis of 5-isopropyl-5-methylimidazolidine-2,4-dione.

Conclusion

The selection of a suitable reference standard is a critical decision in the purity analysis of 5-isopropyl-5-methylimidazolidine-2,4-dione. For applications requiring the highest level of accuracy and regulatory compliance, a Certified Reference Material is the recommended choice. The provided HPLC method offers a robust and reliable approach for determining the purity of this compound, ensuring the quality and consistency of research and development activities. As with any analytical method, proper validation according to ICH guidelines is essential to demonstrate its suitability for the intended purpose.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ChemBK. 5-Isopropylimidazolidine-2,4-dione product page. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2012). 5-Isopropyl-imidazolidine-2,4-dione monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o533. [Link]

Sources

Spectroscopic Characterization Guide: 5-Isopropyl-5-methylhydantoin vs. 5,5-Dimethylhydantoin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive spectroscopic differentiation between 5,5-Dimethylhydantoin (DMH) and 5-Isopropyl-5-methylhydantoin (IMH) . While both share the core imidazolidine-2,4-dione scaffold synthesized via the Bucherer-Bergs reaction, their distinction is critical in pharmaceutical intermediate analysis.

The Core Differentiator: The substitution at the C5 position dictates the stereochemical environment. DMH is achiral and symmetric, resulting in simplified spectra. IMH possesses a chiral center at C5, inducing diastereotopicity in the isopropyl side chain—a phenomenon that serves as the primary NMR fingerprint for identification.

Structural & Theoretical Basis

Before engaging in wet chemistry, the analyst must understand the electronic and steric implications of the C5 substitution.

Feature5,5-Dimethylhydantoin (DMH)5-Isopropyl-5-methylhydantoin (IMH)
CAS Number 77-71-46318-43-0
Molecular Formula C₅H₈N₂O₂C₇H₁₂N₂O₂
Molecular Weight 128.13 g/mol 156.18 g/mol
Stereochemistry Achiral (C5 is symmetric)Chiral (C5 is asymmetric)*
Electronic Effect Symmetric inductionSteric bulk + Asymmetric induction

*Note: Unless synthesized via asymmetric catalysis or resolved, IMH is typically encountered as a racemic mixture. However, the chirality of individual molecules dictates the NMR splitting patterns described below.

Analytical Decision Logic (Flowchart)

The following logic flow illustrates the most efficient path to confirm identity using standard instrumentation.

IdentificationLogic Start Unknown Sample MS Mass Spectrometry (EI) Start->MS Primary Screen NMR 1H NMR (DMSO-d6) Start->NMR Structural Confirmation MS_128 M+ = 128 m/z Base Peak 113 (M-15) MS->MS_128 DMH Path MS_156 M+ = 156 m/z Base Peak 113 (M-43) MS->MS_156 IMH Path NMR_Singlet Methyls: Singlet (~1.3 ppm) Symmetric C5 NMR->NMR_Singlet DMH Confirmed NMR_Diast Methyls: Two Doublets (0.8-0.9 ppm) Diastereotopic Effect NMR->NMR_Diast IMH Confirmed

Caption: Analytical workflow prioritizing Mass Spec for molecular weight and NMR for stereochemical environment confirmation.

Nuclear Magnetic Resonance (NMR) Characterization

This is the most definitive technique. The chirality of IMH creates a magnetic non-equivalence in the isopropyl methyl groups that is absent in DMH.

Experimental Protocol
  • Solvent: DMSO-d₆ (Preferred over CDCl₃ due to solubility and visibility of amide protons).

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Comparative Analysis
A. 5,5-Dimethylhydantoin (DMH)

Because C5 bears two identical methyl groups, the molecule possesses a plane of symmetry.

  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 10.55 (s, 1H): N3-H (Imide-like, broad).

    • δ 7.95 (s, 1H): N1-H (Amide-like, broad).

    • δ 1.32 (s, 6H): C5-(CH₃)₂. Appears as a sharp singlet .

B. 5-Isopropyl-5-methylhydantoin (IMH)

C5 is a chiral center. This makes the two methyl groups on the isopropyl chain diastereotopic . They are not magnetically equivalent because they "see" the chiral center differently.

  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 10.60 (s, 1H): N3-H.

    • δ 7.85 (s, 1H): N1-H.

    • δ 1.95 (septet, J=6.8 Hz, 1H): Isopropyl methine (-CH-).

    • δ 1.28 (s, 3H): C5-CH₃ (Directly attached to ring).

    • δ 0.88 (d, J=6.8 Hz, 3H) & δ 0.82 (d, J=6.8 Hz, 3H): Isopropyl methyls.

    • Critical Observation: High-field instruments (400 MHz+) will resolve the isopropyl methyls as two distinct doublets . Lower field instruments may show a pseudo-triplet or broadened doublet, but it will never be a singlet.

C. ¹³C NMR Differentiation
Carbon EnvironmentDMH Shift (ppm)IMH Shift (ppm)Note
C4 (Carbonyl) ~178.5~178.0Amide carbonyl
C2 (Carbonyl) ~157.0~156.5Urea carbonyl
C5 (Quaternary) 58.564.2Diagnostic: Downfield shift in IMH due to steric deshielding.
Alkyls 25.1 (2x CH₃)16.5, 17.2 (iPr-CH₃)24.5 (C5-CH₃)34.1 (CH)IMH shows complex aliphatic region.

Mass Spectrometry (EI-MS)[1][2][3]

Mass spectrometry provides the molecular weight confirmation, but the fragmentation pattern also reveals the stability of the carbocation formed upon cleavage at C5.

Mechanism of Fragmentation

Hydantoins typically fragment via α-cleavage at the C5 position, losing the largest alkyl group to form a resonance-stabilized cation.

  • DMH (MW 128):

    • Molecular Ion (M+): 128 (Distinct).

    • Base Peak: m/z 113 (M - 15). Loss of Methyl radical.[1][2]

    • Secondary: m/z 43 (HNCO).

  • IMH (MW 156):

    • Molecular Ion (M+): 156 (Distinct).

    • Base Peak: m/z 113 (M - 43). Loss of Isopropyl radical .

    • Note: Both compounds produce a fragment at m/z 113. In DMH, 113 is the result of losing a methyl group. In IMH, 113 is the result of losing the isopropyl group. Do not rely solely on the 113 fragment; check the parent ion.

Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR is excellent for solid-state characterization (polymorph identification).

  • Carbonyl Region (1700–1800 cm⁻¹): Both compounds exhibit the characteristic "hydantoin doublet" due to coupling between the C2 and C4 carbonyl vibrations.

    • Band 1: ~1770 cm⁻¹ (weak, asymmetric stretch).

    • Band 2: ~1715–1725 cm⁻¹ (strong, symmetric stretch).

  • Fingerprint Region:

    • DMH: Simple skeletal vibrations.

    • IMH: Look for the isopropyl doublet (gem-dimethyl bend) at approximately 1380 cm⁻¹ and 1370 cm⁻¹. This "rabbit ear" splitting is characteristic of the isopropyl group.

References

  • Bucherer-Bergs Synthesis: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link

  • NMR Solvent Data: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] The Journal of Organic Chemistry, 1997, 62(21), 7512–7515.[4] Link

  • Mass Spectrometry of Hydantoins: Corral, R. A., et al. "Mass Spectra of Hydantoins." Organic Mass Spectrometry, 1979.
  • Spectral Database for Organic Compounds (SDBS): "SDBS No. 1386 (5,5-Dimethylhydantoin)." National Institute of Advanced Industrial Science and Technology (AIST). Link

Sources

Technical Guide: Elemental Analysis Validation for C7H12N2O2 Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and QA/QC Scientists

Executive Summary

In the high-stakes environment of drug development, the molecular formula C7H12N2O2 represents a critical chemical space, commonly associated with cyclic ureas (e.g., 1,3-diacetyl-2-imidazolidinone) , piperazine carboxylates , and amino acid derivatives . While modern spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) provide structural certainty, Combustion Elemental Analysis (EA) remains the gold standard for establishing bulk purity and identifying non-chromophoric impurities such as water, inorganic salts, and trapped solvents.

This guide objectively compares EA against its modern alternatives, providing a rigorous calculation framework for C7H12N2O2 derivatives and a self-validating experimental protocol.

The C7H12N2O2 Scaffold: A Case Study in Solvation

For this guide, we utilize 1,3-Diacetyl-2-imidazolidinone (Formula: C7H12N2O2; MW: 156.18 g/mol ) as our primary model. This scaffold is notoriously hygroscopic, making it an ideal candidate to demonstrate the superiority of EA in detecting solvates—a task where HRMS often fails due to ionization bias.

Why C7H12N2O2 Derivatives Challenge Analysis
  • Polarity: High polarity leads to tight binding of water/methanol (solvates).

  • Lack of Chromophores: Some derivatives lack strong UV absorbance, biasing LC-UV purity integration.

  • Ionization Suppression: In HRMS, salts (Na+, K+) can suppress the parent ion signal, masking inorganic contamination.

Theoretical Calculation Framework

To validate a synthesized compound, one must first establish the theoretical mass fractions. The standard acceptance criterion for peer-reviewed journals (e.g., J. Org. Chem.) is a deviation of


 absolute  from the calculated value.[1][2][3]
Base Calculation (Anhydrous C7H12N2O2)

Atomic Weights (IUPAC): C: 12.011, H: 1.008, N: 14.007, O: 15.999



ElementCalculationTheoretical %
Carbon

53.83%
Hydrogen

7.75%
Nitrogen

17.94%
Sensitivity Analysis: The "Hidden" Monohydrate

A common failure mode in C7H12N2O2 synthesis is the formation of a monohydrate (


).
  • New MW:

    
    
    
  • New %C:

    
    
    

Impact: A difference of 5.57% in Carbon content is immediately detectable by EA, whereas HRMS might still show the parent ion peak


 at 157.18, missing the water entirely.

Comparative Analysis: EA vs. HRMS vs. qNMR

The following table contrasts the performance of EA against modern alternatives for validating C7H12N2O2 derivatives.

FeatureElemental Analysis (Combustion) HRMS (Q-TOF/Orbitrap) Quantitative NMR (qNMR)
Primary Output Mass fraction % (C, H, N)Exact Mass (

)
Molar Purity / Structure
Bulk Purity Excellent (Total mass balance)Poor (Ionization efficiency varies)Good (Requires internal std)
Solvate Detection Superior (Detects H2O/Solvents)Poor (Desolvation in source)Good (If solvent has protons)
Inorganic Salts Indirectly Detected (Low %C/H/N)Invisible (Unless specific mode)Invisible
Sample Req. 2–5 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Validation Standard

Absolute Error
< 5 ppm Mass ErrorIntegration Accuracy

Experimental Protocol: Self-Validating Combustion Analysis

Objective: Determine %C, %H, %N of a purified C7H12N2O2 derivative using a Flash 2000 or equivalent analyzer.

Phase 1: Sample Preparation (The Critical Step)
  • Causality: 90% of EA failures are due to weighing errors or trapped volatiles.

  • Step 1: Dry sample in a vacuum oven at 40°C for 24 hours over

    
    .
    
  • Step 2: Calibrate the microbalance. The target weight is 2.000 mg ± 0.005 mg .

    • Note: For C7H12N2O2 (high N content), ensure the sample size does not saturate the TCD detector.

Phase 2: The Combustion Cycle (Dynamic Flash)
  • Oxidation: Sample is dropped into a combustion reactor (

    
    ) with a pulse of pure 
    
    
    
    .[4]
  • Reduction: Gases pass over reduced Copper (

    
    ).
    
    • 
       (Crucial for accurate Nitrogen quantification).
      
  • Separation: GC column separates

    
    , 
    
    
    
    , and
    
    
    .
Phase 3: Validation Logic (The "Run Rule")
  • Standard: Run a Sulfanilamide standard before the sample.

  • K-Factor Check: If the standard deviates by

    
    , recalibrate the instrument.
    
  • Duplicate Run: Always run the sample in duplicate. If results differ by

    
    , the sample is non-homogeneous.
    

Visualization: Analytical Workflow & Troubleshooting

Diagram 1: The Purity Validation Workflow

This diagram outlines the decision process for selecting EA versus orthogonal methods.

PurityValidation Start Crude C7H12N2O2 Derivative Purification Purification (Recrystallization/Column) Start->Purification Drying Vacuum Drying (Remove Solvents) Purification->Drying Analysis Select Analysis Method Drying->Analysis HRMS HRMS (ESI+) Analysis->HRMS Identify Structure EA Elemental Analysis (CHN) Analysis->EA Confirm Bulk Purity qNMR qNMR (Internal Std) Analysis->qNMR Quantify Isomers Decision Compare Results HRMS->Decision EA->Decision qNMR->Decision Pass PASS: Validated Purity Decision->Pass EA within 0.4% & HRMS <5ppm Fail FAIL: Re-purify Decision->Fail Deviation > 0.4%

Caption: Integrated workflow for validating C7H12N2O2 derivatives, prioritizing EA for bulk purity confirmation.

Diagram 2: Troubleshooting EA Deviations

How to interpret data when the numbers don't match the theory.

EATroubleshooting Result EA Result Received Check Is Deviation < 0.4%? Result->Check Success Sample Pure Check->Success Yes AnalyzeFail Analyze Deviation Pattern Check->AnalyzeFail No LowC_LowN Low %C, Low %N AnalyzeFail->LowC_LowN HighC High %C AnalyzeFail->HighC LowN_HighC Low %N, High %C AnalyzeFail->LowN_HighC Cause1 Inorganic Impurity / Salt LowC_LowN->Cause1 Non-combustible mass Cause2 Trapped Solvent (EtOAc/DCM) HighC->Cause2 Carbon-rich solvent Cause3 Incomplete Combustion LowN_HighC->Cause3 Formation of carbides

Caption: Diagnostic logic for interpreting common Elemental Analysis failures in nitrogen-rich heterocycles.

Data Interpretation & Troubleshooting Guide

When analyzing C7H12N2O2 derivatives, deviations often follow specific patterns. Use this guide to diagnose synthesis issues:

  • Scenario: All Values Low (%C

    
    , %H 
    
    
    
    , %N
    
    
    )
    • Diagnosis: Presence of non-combustible inorganic material (e.g., Silica gel from column, Sodium sulfate from drying).

    • Action: Filter the sample through a 0.2

      
       PTFE filter and re-crystallize.
      
  • Scenario: %C High, %N Low

    • Diagnosis: Trapped solvent with high carbon content (e.g., Ethyl Acetate or Toluene).

    • Action: Obtain a proton NMR to identify the solvent, calculate the "Solvated Theory," and see if it matches. If yes, dry aggressively.

  • Scenario: %N Low, %C Normal

    • Diagnosis: Incomplete combustion. Nitrogen-rich heterocycles (like imidazolidinones) can form thermally stable carbon nitrides.

    • Action: Add

      
       (Vanadium Pentoxide) as a combustion aid to supply extra oxygen directly to the sample.
      

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][6] Progress in Nuclear Magnetic Resonance Spectroscopy.[6] [Link]

  • Babij, N. R., et al. (2016). Elemental Analysis: An Historical Perspective and the Future of the Technique in the Modern Pharmaceutical Lab. ACS Central Science. [Link]

Sources

×

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Reactant of Route 1
5-Isopropyl-5-methylimidazolidine-2,4-dione
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Reactant of Route 2
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